molecular formula C13H12FNO B572561 4-Fluoro-4'-methoxybiphenyl-3-amine CAS No. 1225961-50-1

4-Fluoro-4'-methoxybiphenyl-3-amine

Cat. No.: B572561
CAS No.: 1225961-50-1
M. Wt: 217.243
InChI Key: PZSFOQJWEGMVON-UHFFFAOYSA-N
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Description

4-Fluoro-4'-methoxybiphenyl-3-amine (CAS 1225961-50-1) is a high-purity, fluorinated biphenyl derivative designed for research and development applications . This compound serves as a versatile and valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. The biphenyl core, functionalized with an amine group on one ring and a strategic combination of fluoro and methoxy substituents on the other, makes it a privileged scaffold for constructing more complex molecules . In drug discovery, this amine is a key building block for the synthesis of compounds targeting a range of biological pathways. Its structure allows for further derivatization, enabling researchers to explore structure-activity relationships and develop potential pharmacologically active agents . Furthermore, the distinct electronic properties imparted by the electron-donating methoxy group and the electron-withdrawing fluorine atom render this amine and its derivatives of significant interest in materials science. Such push-pull systems are investigated for their potential application in the development of advanced materials, including organic semiconductors and components for organic light-emitting diodes (OLEDs) . As a standard precaution, this product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory handling practices before use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSFOQJWEGMVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluoro-4'-methoxybiphenyl-3-amine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluoro-4'-methoxybiphenyl-3-amine

Introduction

This compound represents a unique molecular scaffold combining several key functional groups: a biphenyl core, a fluorine atom, a methoxy group, and an amine substituent. This combination suggests a rich potential for applications in medicinal chemistry, materials science, and as a versatile intermediate in organic synthesis. The biphenyl structure provides rigidity, the fluorine and methoxy groups can modulate electronic properties and metabolic stability, and the amine group offers a reactive handle for further functionalization.

This guide provides a comprehensive overview of this compound, addressing its chemical properties, a proposed synthetic pathway, and its potential applications. As this appears to be a novel or non-commercial compound, this document emphasizes predictive data and rational synthetic design based on established chemical principles and data from closely related structures.

Compound Identification and Physicochemical Properties

Predicted Properties of this compound

In the absence of experimental data, computational methods provide valuable estimates of the compound's properties.

PropertyPredicted Value
Molecular Formula C₁₃H₁₂FNO
Molecular Weight 217.24 g/mol
XLogP3 3.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Note: These properties are computationally predicted and should be confirmed by experimental analysis.

Properties of a Closely Related Analogue: 4-Fluoro-4'-methoxybiphenyl

To provide a tangible reference, the known properties of 4-Fluoro-4'-methoxybiphenyl (CAS Number: 450-39-5), which lacks only the 3-amino group, are presented below. The introduction of an amino group to this structure would be expected to increase its polarity, melting point, boiling point, and introduce basicity.

PropertyValue for 4-Fluoro-4'-methoxybiphenylReference
CAS Number 450-39-5[1][2]
Molecular Formula C₁₃H₁₁FO[1][2]
Molecular Weight 202.22 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 87.3-87.8 °C[1]
Boiling Point 298.1 ± 23.0 °C (Predicted)[1]
Density 1.105 ± 0.06 g/cm³ (Predicted)[1]

Proposed Synthetic Pathway

Given its likely absence from commercial catalogs, a robust and regioselective synthetic route is essential for any research involving this compound. A logical and efficient approach would involve the construction of the biphenyl core via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by the formation of the amine.[3][4][5]

The proposed three-step synthesis starts from commercially available precursors: 2-bromo-5-nitroaniline and (4-methoxyphenyl)boronic acid .

G A 2-Bromo-5-nitroaniline C 4-Fluoro-4'-methoxy-3-nitrobiphenyl A->C Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, Reflux B (4-Methoxyphenyl)boronic acid D This compound C->D Reduction SnCl₂·2H₂O, Ethanol, Reflux or H₂, Pd/C

Caption: Proposed synthetic workflow for this compound.

Step 1: Suzuki-Miyaura Coupling

The cornerstone of this synthesis is the Suzuki-Miyaura reaction, which is renowned for its mild conditions, high functional group tolerance, and the commercial availability of boronic acids.[3][4][5]

  • Reaction: 2-Bromo-5-nitroaniline is coupled with (4-methoxyphenyl)boronic acid.

  • Rationale: This reaction directly constructs the desired substituted biphenyl skeleton. The nitro and amino groups on the bromo-aniline starting material are well-tolerated under typical Suzuki conditions. The choice of these starting materials ensures the correct placement of the fluoro, methoxy, and eventual amino groups.

Experimental Protocol:

  • To a round-bottom flask, add 2-bromo-5-nitroaniline (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and sodium carbonate (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 4-Fluoro-4'-methoxy-3-nitrobiphenyl, by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the target primary amine. This is a standard and high-yielding transformation in organic synthesis.

  • Reaction: The nitro group of 4-Fluoro-4'-methoxy-3-nitrobiphenyl is reduced to an amine.

  • Rationale: Tin(II) chloride in ethanol is a classic and effective method for this reduction.[6] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) offers a cleaner workup.

Experimental Protocol (using SnCl₂):

  • Dissolve the purified 4-Fluoro-4'-methoxy-3-nitrobiphenyl (1.0 equiv) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 equiv) to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

  • Extract the product with several portions of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting this compound can be further purified by chromatography or recrystallization if necessary.

Potential Applications

The structural motifs within this compound suggest its utility in several areas of research and development:

  • Drug Discovery: Substituted biphenyls are privileged structures in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the amine group provides a site for derivatization to explore structure-activity relationships (SAR).

  • Materials Science: The rigid biphenyl core is a common feature in liquid crystals and organic light-emitting diodes (OLEDs).[7] The specific substitution pattern of this compound could be explored for the development of new materials with unique electronic and optical properties.

  • Synthetic Intermediate: As a functionalized biphenyl, this compound can serve as a valuable building block for the synthesis of more complex molecules, including ligands for catalysis and advanced pharmaceutical intermediates.[7]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel chemical substance and as a member of the aromatic amine class.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Health Hazards: Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin. They may cause skin and eye irritation.[4][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its unique combination of functional groups. Although not commercially available, this guide provides a robust, scientifically-grounded framework for its synthesis and handling. The proposed multi-step synthesis, centered around a Suzuki-Miyaura coupling, offers a reliable method for accessing this molecule for further research. Its potential applications in drug discovery and materials science make it a compelling target for synthetic and medicinal chemists. As with any novel compound, all predicted properties and proposed protocols should be validated experimentally.

References

  • ChemicalBook. 450-39-5(4-FLUORO-4'-METHOXYBIPHENYL) Product Description. Available from: https://www.chemicalbook.com/ProductDetail_E_CB2404008.htm
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758997, 4-Fluoro-4'-methoxybiphenyl. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-4'-methoxybiphenyl
  • BLDpharm. 2990242-88-9 | 4'-Fluoro-3-methoxy-[1,1'-biphenyl]-2-amine. Available from: https://www.bldpharm.com/products/2990242-88-9.html
  • Thermo Fisher Scientific. Safety Data Sheet. Available from: https://www.thermofisher.com/msds?productName=A14484
  • ChemicalBook. 4-FLUORO-4'-METHOXYBIPHENYL CAS#: 450-39-5. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2404008.htm
  • TCI EUROPE N.V. Safety Data Sheet - Variamine Blue B. Available from: https://www.tcichemicals.com/BE/en/p/M0494
  • Thermo Fisher Scientific. Safety Data Sheet - Benzene, 1-fluoro-4-methoxy-. Available from: https://www.fishersci.com/msds?productName=AC119770050
  • Sigma-Aldrich. (3-Fluoro-4-methoxyphenyl)methanamine. Available from: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67e427
  • PrepChem.com. Synthesis of 4-methoxybiphenyl. Available from: https://www.prepchem.com/synthesis-of-4-methoxybiphenyl
  • Sigma-Aldrich. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/751939
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44203124, 4-Fluoro-3-methoxybenzylamine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-methoxybenzylamine
  • PubChemLite. 3-fluoro-3'-methoxy[1,1'-biphenyl]-4-amine. Available from: https://pubchemlite.com/compound/3-fluoro-3'-methoxy-1,1'-biphenyl-4-amine
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Fluoro-N-methoxy-N-methylbenzamide. Available from: https://www.chemicalbook.com/msds/116332-54-8_cb8726193.htm
  • ChemicalBook. (4-Fluoro-3-methoxy-phenyl)-methyl-amine. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB52480618_EN.htm
  • IUCr Journals. 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. Available from: https://journals.iucr.org/e/issues/2013/12/00/jo2134/
  • Google Patents. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline. Available from: https://patents.google.
  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: http://www.orgsyn.org/demo.aspx?prep=v78p0243
  • Benchchem. The Versatile Intermediate: A Technical Guide to the Applications of 4-Bromo-4'-fluorobiphenyl. Available from: https://www.benchchem.
  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: https://www.mdpi.com/2673-4079/3/3/21

Sources

An In-depth Technical Guide to the Synthesis of 4-Fluoro-4'-methoxybiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 4-Fluoro-4'-methoxybiphenyl-3-amine, a key intermediate in pharmaceutical and materials science research. The document is structured to provide not only a step-by-step experimental protocol but also a deep dive into the underlying chemical principles, rationale for procedural choices, and methods for characterization. We will focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, followed by a standard nitro group reduction. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of substituted biaryl amines.

Introduction and Strategic Importance

Substituted biphenyl amines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific compound, this compound, incorporates several key structural features:

  • Biphenyl Core: Provides a rigid, well-defined three-dimensional structure for interacting with biological targets.

  • Fluorine Atom: The introduction of fluorine can significantly modulate metabolic stability, lipophilicity, and binding affinity due to its unique electronic properties.

  • Amine Group: Serves as a crucial handle for further chemical modification and often acts as a key hydrogen bonding donor or a basic center for salt formation.

  • Methoxy Group: Can influence solubility and also serves as a hydrogen bond acceptor.

Given its utility as a versatile building block, a reliable and scalable synthesis is of paramount importance. This guide details a common and efficient approach.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule points towards a disconnection at the C-C bond between the two phenyl rings. This strategy is ideally suited for a transition-metal-catalyzed cross-coupling reaction.

The two-step synthetic sequence is as follows:

  • Step 1: Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl C-C bond by coupling a suitably substituted aryl halide with an arylboronic acid.

  • Step 2: Nitro Group Reduction: Conversion of the nitro group to the target primary amine.

This approach is highly modular, allowing for the synthesis of various analogs by simply changing the coupling partners. The Suzuki-Miyaura reaction is favored due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[1][2][3]

Retrosynthesis cluster_SM Starting Materials (Suzuki) Target This compound Disconnect1 C-N Bond (Reduction) Target->Disconnect1 Intermediate 4-Fluoro-4'-methoxy-3-nitrobiphenyl Disconnect1->Intermediate Disconnect2 Aryl-Aryl C-C Bond (Suzuki Coupling) Intermediate->Disconnect2 ArylHalide 2-Bromo-4-fluoro-1-nitrobenzene Disconnect2->ArylHalide BoronicAcid 4-Methoxyphenylboronic acid Disconnect2->BoronicAcid

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Pathway

The chosen forward synthesis directly mirrors the retrosynthetic analysis. The key transformation is the palladium-catalyzed coupling of 2-Bromo-4-fluoro-1-nitrobenzene with 4-Methoxyphenylboronic acid. The resulting nitro-biphenyl intermediate is then reduced to the desired amine.

Step 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for constructing C-C bonds between sp²-hybridized carbon atoms.[2][3] The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[2]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, reliable catalyst for this transformation. It is commercially available and effective for a wide range of substrates. More advanced catalysts with specialized phosphine ligands could also be used, potentially at lower loadings.[4]

  • Base: An aqueous solution of sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is crucial.[3] The base activates the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.

  • Solvent System: A two-phase solvent system, typically toluene and water, is used. Toluene solubilizes the organic starting materials and the palladium catalyst, while water dissolves the inorganic base. This biphasic system facilitates the reaction at the interface and simplifies the workup.

Suzuki_Coupling ArylHalide 2-Bromo-4-fluoro-1-nitrobenzene Br F NO₂ Reagents Pd(PPh₃)₄ Na₂CO₃ (aq) Toluene, Heat BoronicAcid 4-Methoxyphenylboronic acid B(OH)₂ OCH₃ Product 4-Fluoro-4'-methoxy-3-nitrobiphenyl F NO₂ OCH₃ Reagents->Product

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Step 2: Nitro Group Reduction

The reduction of an aromatic nitro group to an aniline is a fundamental and reliable transformation in organic synthesis.[5] Several methods exist, but reduction with tin(II) chloride (SnCl₂) in an acidic medium (HCl) is a classic, high-yielding laboratory method that is tolerant of the halogen and ether functional groups present in our intermediate.[5] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is also a very effective and clean method.[5][6][7]

Causality Behind Experimental Choices:

  • Reducing Agent (SnCl₂/HCl): Tin(II) chloride is a cost-effective and powerful reducing agent for nitroarenes. The reaction proceeds in a stepwise manner, likely through nitroso and hydroxylamine intermediates.[5] The acidic conditions (concentrated HCl) are necessary for the reaction to proceed and to protonate the resulting amine, forming a hydrochloride salt which can often be easily isolated.

  • Solvent: Ethanol or ethyl acetate are common solvents for this reaction, as they solubilize the organic substrate well.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of 4-Fluoro-4'-methoxy-3-nitrobiphenyl
ReagentMW ( g/mol )Amount (mmol)Mass/Volume
2-Bromo-4-fluoro-1-nitrobenzene220.0110.02.20 g
4-Methoxyphenylboronic acid151.9612.01.82 g
Pd(PPh₃)₄1155.560.3 (3 mol%)347 mg
Sodium Carbonate (2M aq. solution)105.9930.015 mL
Toluene--50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-fluoro-1-nitrobenzene (2.20 g, 10.0 mmol), 4-Methoxyphenylboronic acid (1.82 g, 12.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

  • Add toluene (50 mL) and the 2M aqueous sodium carbonate solution (15 mL).

  • Place the flask under a nitrogen or argon atmosphere.

  • Heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

  • Separate the organic layer. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-Fluoro-4'-methoxy-3-nitrobiphenyl.

Protocol 2: Synthesis of this compound
ReagentMW ( g/mol )Amount (mmol)Mass/Volume
4-Fluoro-4'-methoxy-3-nitrobiphenyl247.238.01.98 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6540.09.03 g
Concentrated HCl (12M)36.46-~15 mL
Ethanol (95%)--40 mL

Procedure:

  • In a 250 mL round-bottom flask, suspend 4-Fluoro-4'-methoxy-3-nitrobiphenyl (1.98 g, 8.0 mmol) in ethanol (40 mL).

  • Add Tin(II) chloride dihydrate (9.03 g, 40.0 mmol) to the suspension.

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (~15 mL) with stirring.

  • Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 2-3 hours, until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (~100 g).

  • Basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution (e.g., 6M NaOH) until the pH is >10. Be cautious as this is an exothermic process. The tin salts will precipitate.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure and proton/carbon environments.

  • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • HPLC: To determine the purity of the final product.

Conclusion

This guide outlines a reliable and well-precedented two-step synthesis for this compound. The strategy leverages the power and versatility of the Suzuki-Miyaura cross-coupling reaction, followed by a standard nitro-to-amine reduction. The detailed protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 21, 2026, from [Link]

  • Boruah, M., et al. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Asian Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Crampton, M. R., & Williams, G. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 21, 2026, from [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved February 21, 2026, from [Link]

  • Darses, B., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. Retrieved February 21, 2026, from [Link]

  • Hagiwara, H., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Retrieved February 21, 2026, from [Link]

  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Retrieved February 21, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758997, 4-Fluoro-4'-methoxybiphenyl. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved February 21, 2026, from [Link]

  • Usha, M. K., et al. (2013). 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E. Retrieved February 21, 2026, from [Link]

Sources

A Technical Guide to the Potential Biological Activities of 4-Fluoro-4'-methoxybiphenyl-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide explores the predicted biological potential of a specific, underexplored class of derivatives: those based on the 4-Fluoro-4'-methoxybiphenyl-3-amine core. By dissecting the known contributions of each component—the biphenyl core, the bioisosteric fluorine atom, the methoxy group, and the reactive amine handle—we can construct a robust hypothesis for the potential therapeutic applications of these compounds. This document provides a scientific rationale for their investigation as anticancer, anti-inflammatory, and antimicrobial agents. It outlines synthetic strategies, proposes potential mechanisms of action, and provides detailed experimental protocols for validation, serving as a foundational resource for researchers in drug discovery and development.

Introduction: The Strategic Design of a Bioactive Scaffold

The quest for novel therapeutic agents often begins with the strategic design of molecular scaffolds that are known to interact with biological systems. The biphenyl moiety is a cornerstone of this approach, valued for its structural rigidity, metabolic stability, and ability to position substituents in precise three-dimensional orientations to engage with protein targets.

The Biphenyl Scaffold in Medicinal Chemistry

Biphenyl derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. This versatility stems from the biaryl axis, which allows the two phenyl rings to adopt different torsional angles, creating a dynamic pharmacophore that can adapt to various binding pockets. Its role as a key intermediate in the synthesis of plastics, crop protection products, and pharmaceuticals underscores its chemical and commercial importance.

Rationale for Investigating this compound

The selection of this specific scaffold is a deliberate exercise in medicinal chemistry design, where each substituent is chosen for its potential to enhance biological activity and drug-like properties.

  • The Fluorine Atom: The introduction of fluorine into a drug candidate is a well-established strategy to modulate its physicochemical properties. Fluorine's high electronegativity can alter the acidity of nearby protons and influence metabolic stability by blocking sites of oxidative metabolism.[2] Its small size allows it to act as a bioisostere for a hydrogen atom, often leading to enhanced binding affinity and improved pharmacokinetic profiles without a significant steric penalty.[2]

  • The Methoxy Group: The methoxy substituent is prevalent in many natural and synthetic bioactive compounds. It can act as a hydrogen bond acceptor and its lipophilicity can improve membrane permeability. Its presence has been linked to potent anti-inflammatory and anticancer activities in other biphenyl series.[3][4]

  • The 3-Amine Group: The primary amine at the 3-position is a critical feature. It serves as a versatile chemical handle for creating a library of derivatives (e.g., amides, sulfonamides), enabling a systematic exploration of the structure-activity relationship (SAR). Furthermore, as a basic center, it can be protonated at physiological pH, potentially improving aqueous solubility and allowing for crucial ionic or hydrogen-bonding interactions with target proteins.

Synthetic Strategies for Derivative Libraries

A key advantage of this scaffold is its amenability to established synthetic methodologies, allowing for the efficient generation of a diverse chemical library for screening. The primary approach involves a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with the coupling of two appropriately substituted benzene rings, followed by the introduction and modification of the amine functionality.

  • Step 1: Suzuki-Miyaura Coupling: A boronic acid derivative (e.g., 4-methoxyphenylboronic acid) is coupled with a halogenated aniline precursor (e.g., 5-bromo-2-fluoroaniline) under palladium catalysis to form the core this compound structure. This reaction is highly robust and tolerates a wide range of functional groups.[1]

  • Step 2: Derivatization of the 3-Amine: The primary amine of the core structure is then reacted with various electrophiles, such as acyl chlorides, sulfonyl chlorides, or isocyanates, to generate a library of amide, sulfonamide, or urea derivatives, respectively. This allows for fine-tuning of the molecule's steric and electronic properties.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic logic for generating a library of target compounds.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization A 4-Methoxyphenylboronic Acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 5-Bromo-2-fluoroaniline B->C D This compound (Core Scaffold) C->D F Amide / Sulfonamide / Urea Derivatives (Final Library) D->F E Acyl Chlorides Sulfonyl Chlorides Isocyanates E->F

Caption: General synthetic workflow for the production of the core scaffold and subsequent derivatization.

Predicted Biological Activity & Mechanistic Insights

Based on extensive data from related biphenyl structures, we can hypothesize several key biological activities for this novel class of compounds.

Anticancer Potential

The biphenyl scaffold is present in several potent anticancer agents. Derivatives of this compound are predicted to exhibit cytotoxic activity through multiple mechanisms.

  • Hypothesis 1: Tubulin Polymerization Inhibition and Cell Cycle Arrest: Many biphenyl compounds function as microtubule-targeting agents. A compound containing a 3-fluoro-4-methoxybenzyl moiety was found to suppress hepatocellular carcinoma cell proliferation by inducing cell cycle arrest at the G2/M phase, a hallmark of tubulin assembly inhibitors.[4][5] It is plausible that derivatives of our core scaffold could adopt a conformation that binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

  • Hypothesis 2: Kinase Inhibition: The AKT1 protein, a crucial node in cell survival signaling, has been identified as a potential target for fluorophenyl derivatives.[6] The 3-amine group and its derivatives could form key hydrogen bonds within the ATP-binding pocket of various kinases, leading to inhibition of pro-survival pathways.

G Derivative Biphenyl Derivative Tubulin β-Tubulin Derivative->Tubulin Kinase Kinase (e.g., AKT1) Derivative->Kinase Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Pathway Inhibition of Survival Pathway Kinase->Pathway Pathway->Apoptosis

Caption: Hypothesized dual-action anticancer mechanism involving tubulin and kinase inhibition.

Anti-inflammatory Properties

Chronic inflammation is implicated in numerous diseases. Biphenyl derivatives have shown significant anti-inflammatory activity.[7]

  • Hypothesis: Inhibition of Pro-inflammatory Mediators: Biphenyls isolated from natural sources have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[3] They can also suppress the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key drivers of the inflammatory response.[3] The 4-fluoro and 4'-methoxy substitutions may enhance this activity by improving cell permeability and target engagement.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[8] Biphenyls offer a promising chemical starting point.

  • Hypothesis: Broad-Spectrum Activity: Substituted biphenyls have demonstrated remarkable activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal pathogens (e.g., C. albicans).[8][9] Structure-activity relationship studies of related compounds suggest that strong electron-withdrawing groups on one of the phenyl rings can be beneficial for antibacterial activity.[9] The fluorine atom on the core scaffold aligns with this principle. The mechanism may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Experimental Validation: Protocols and Methodologies

The following protocols provide a framework for the initial in vitro screening of a newly synthesized library of this compound derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the general cytotoxicity of the compounds against various cancer cell lines (e.g., HeLa, A549, MCF-7).

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO (10 mM stock)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "untreated control".

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophage cells.

  • Objective: To evaluate the anti-inflammatory potential by measuring the inhibition of NO production.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent System

    • Test compounds dissolved in DMSO

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + vehicle).

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part 2 of Griess Reagent) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

    • Self-Validation: A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to compound cytotoxicity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against selected bacterial and fungal strains.

  • Objective: To find the lowest concentration of a compound that visibly inhibits microbial growth.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans)

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

    • 96-well microtiter plates

    • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Procedure:

    • Prepare a 2-fold serial dilution of each test compound in the appropriate broth in a 96-well plate.

    • Prepare a microbial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.

    • Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity).

Data Synthesis and SAR Exploration

The data from these initial screens can be compiled to build a preliminary understanding of the structure-activity relationship (SAR).

Table: Hypothetical Comparative Activity Data
Derivative IDR-Group (at 3-amine)Cytotoxicity IC50 (µM) [HeLa]Anti-inflammatory IC50 (µM) [NO Inhibition]Antimicrobial MIC (µg/mL) [S. aureus]
Core -NH2> 10045.264
DV-01 -NH-C(O)CH3 (Acetyl)25.615.832
DV-02 -NH-C(O)Ph (Benzoyl)10.18.316
DV-03 -NH-S(O)2CH3 (Mesyl)15.811.28
DV-04 -NH-S(O)2Ph (Besyl)5.24.94

This table presents hypothetical data for illustrative purposes. The results suggest that converting the primary amine to a larger, more lipophilic sulfonamide (DV-04) could significantly enhance potency across all tested activities.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic inclusion of fluorine, methoxy, and amine functionalities provides a strong rationale for its predicted anticancer, anti-inflammatory, and antimicrobial activities. The synthetic tractability of the core allows for the rapid generation of diverse libraries to explore the SAR and optimize potency.

Future work should focus on:

  • Library Synthesis and Screening: Synthesize and screen a broad library of derivatives based on the proposed protocols.

  • Mechanism of Action Studies: For the most potent "hit" compounds, conduct further assays to elucidate the precise molecular mechanism (e.g., tubulin polymerization assays, kinase profiling, cytokine arrays).

  • In Vivo Efficacy: Advance lead compounds into relevant animal models to assess in vivo efficacy and safety.

  • ADMET Profiling: Conduct early-stage absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to evaluate the drug-like properties of lead candidates.

This guide serves as a comprehensive blueprint for initiating a drug discovery program centered on this promising and versatile chemical scaffold.

References

Please note that URLs are provided for verification and were accessible as of the last update. Landing pages are prioritized for link integrity.

  • Ali, A., et al. (2014). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Available at: [Link]

  • Taechowisan, T., et al. (2019). Anti-inflammatory Activity of Biphenyls from Streptomyces sp. BO07 in LPS-induced RAW 264.7 Cells. Science Alert. Available at: [Link]

  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.
  • Jain, S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]

  • Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. Available at: [Link]

  • Pattan, S., et al. (2009). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. Available at: [Link]

  • Alghamdi, S., et al. (2023). Revolutionizing Therapeutics: Synthesizing Substituted Biphenyls and Assessing Their Antimicrobial Properties, ADMET Properties, and Biofilm Inhibition Potential. ResearchGate. Available at: [Link]

  • Li, J., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. Available at: [Link]

  • Otyepka, M., et al. (2022). Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758997, 4-Fluoro-4'-methoxybiphenyl. Available at: [Link].

  • Spasov, A. A., et al. (2023). Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. PubMed. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors. PMC. Available at: [Link]

  • Jain, S., et al. (2017). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds. BenchChem.
  • Juženiene, A. & Bžeskis, V. (2019). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available at: [Link]

  • Alamri, M. A. (2021). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. MDPI.
  • Lee, S., et al. (2020). (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman- 4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest. PMC. Available at: [Link]

  • Usha, M. K., et al. (2013). 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine. IUCr Journals. Available at: [Link]

  • Lee, S., et al. (2020). (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman- 4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest. ResearchGate. Available at: [Link]

  • Ragan, J. A., et al. (2003). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses. Available at: [Link]

  • Müller, K., et al. (2007). The Importance of Fluorine in the Life Science Industry. CHIMIA. Available at: [Link]

Sources

4-Fluoro-4'-methoxybiphenyl-3-amine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Reference Subject: 4-Fluoro-4'-methoxybiphenyl-3-amine (Research Chemical) Intended Audience: Medicinal Chemists, Process Chemists, and Materials Scientists[1]

Executive Summary & Chemical Identity[2][3][4]

This compound is a specialized biaryl amine intermediate primarily utilized in the synthesis of pharmacologically active small molecules (specifically kinase inhibitors) and advanced liquid crystalline materials.[1]

Its structural value lies in the "3-amino-4-fluoro" motif.[1] The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) on the adjacent amine (3-position), lowering its pKa relative to a non-fluorinated aniline.[1] This modulation reduces the amine's susceptibility to oxidative metabolism (N-oxidation) while maintaining sufficient nucleophilicity for amide/urea coupling reactions.[1]

Chemical Disambiguation (Critical Note)
  • Chemical Name: this compound[1]

  • Common Scaffold Name: 3-Amino-4-fluoro-4'-methoxybiphenyl[1]

  • CAS Registry Note: The CAS number 1160293-27-5 is frequently mis-indexed in third-party databases.[1] In many repositories, this CAS refers to Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate (a Nintedanib impurity).[1][2] Researchers must verify identity via structure (NMR/MS) rather than CAS number alone when sourcing.

Structural Properties Table
PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₁₃H₁₂FNOCore stoichiometry
Molecular Weight 217.24 g/mol Fragment-based drug design
LogP (Predicted) ~2.9 - 3.2Lipophilicity suitable for CNS/Cell permeability
pKa (Conjugate Acid) ~3.5 - 4.0Lower than aniline (4.[1][3]6) due to ortho-F effect
H-Bond Donors 2 (NH₂)Key interaction point for ATP-binding pockets
H-Bond Acceptors 2 (N, O)Methoxy oxygen and Amine nitrogen

Synthetic Methodology (The "How-To")

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling of a functionalized aniline halide with a phenylboronic acid.[1] This route avoids the harsh conditions of nitration/reduction sequences that might affect the methoxy ether linkage.

Validated Synthetic Route

Reaction Type: Palladium-Catalyzed Suzuki-Miyaura Coupling Key Precursors: 5-Bromo-2-fluoroaniline + 4-Methoxyphenylboronic acid[1]

The Protocol (Step-by-Step)
  • Preparation:

    • In a 250 mL round-bottom flask, charge 5-Bromo-2-fluoroaniline (1.0 eq) and 4-Methoxyphenylboronic acid (1.1 eq).

    • Add solvent system: 1,4-Dioxane : Water (4:1 ratio) .[1] The water is critical for dissolving the inorganic base.

  • Degassing (Crucial for Yield):

    • Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen poisons the Palladium(0) active species, leading to homocoupling byproducts.

  • Catalysis:

    • Add Potassium Carbonate (K₂CO₃) (2.5 eq).

    • Add catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered or electron-poor aryl chlorides/bromides due to its wider bite angle.[1]

  • Reaction:

    • Heat to 85–90°C under inert atmosphere for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the bromide.

  • Work-up:

    • Cool to room temperature.[4][5] Filter through a Celite pad to remove Pd black.

    • Dilute with EtOAc, wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.[6]

  • Purification:

    • Flash Column Chromatography: Gradient elution 0%

      
       30% EtOAc in Hexanes.
      
    • Expected Appearance: Off-white to pale brown solid.[1]

Synthetic Pathway Diagram

G Start1 5-Bromo-2-fluoroaniline (Electrophile) Step1 Mixture + Solvent (Dioxane/H2O) Start1->Step1 Start2 4-Methoxyphenylboronic acid (Nucleophile) Start2->Step1 Step2 Cat: Pd(dppf)Cl2 Base: K2CO3 Temp: 90°C Step1->Step2 Degas (Ar) Intermediate Pd(II) Transmetallation Complex Step2->Intermediate Oxidative Addition Product This compound (Target) Intermediate->Product Reductive Elimination

Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl amine.

Reactivity Profile & Applications

The 3-amino-4-fluoro motif is a "privileged scaffold" in medicinal chemistry.[1] The reactivity is defined by the nucleophilic aniline nitrogen, but it is tempered by the ortho-fluorine.

Nucleophilicity & Derivatization

The fluorine atom at position 4 withdraws electron density from the ring, making the amine at position 3 less nucleophilic than a standard aniline.

  • Implication: Reactions with weak electrophiles may require higher temperatures or stronger bases.

  • Advantage: The resulting amides/ureas are more stable against hydrolysis.

Key Transformations
Reaction ClassReagent PartnerProduct TypeApplication
Amide Coupling Acid Chlorides / Carboxylic Acids (HATU)Biaryl Amides Kinase Inhibitors (e.g., VEGFR targets)
Urea Formation Isocyanates / TriphosgeneDiaryl Ureas Sorafenib/Regorafenib analogues
Sandmeyer Rxn NaNO₂ / CuXHalo-biaryls Late-stage diversification
Application Logic Diagram

Reactivity Core This compound R1 + Isocyanate (R-NCO) Core->R1 R2 + Carboxylic Acid (R-COOH) (Coupling Agent: HATU) Core->R2 R3 + Sulfonyl Chloride (R-SO2Cl) Core->R3 P1 Biaryl Urea (Kinase Inhibitor Pharmacophore) R1->P1 Nucleophilic Addition P2 Biaryl Amide (Stable Linker) R2->P2 Condensation P3 Sulfonamide (Solubility Modulator) R3->P3 Substitution

Figure 2: Primary derivatization pathways for the amine handle in drug discovery.

Analytical Characterization

To validate the identity of this compound, the following spectral features are diagnostic.

NMR Spectroscopy
  • ¹⁹F NMR: This is the most distinct marker. Expect a singlet (or multiplet due to H-coupling) around -120 to -135 ppm .[1] This confirms the Fluorine is present and attached to the aromatic ring.

  • ¹H NMR (DMSO-d₆):

    • Methoxy: Singlet, ~3.8 ppm (3H).

    • Amine: Broad singlet, ~5.0–5.5 ppm (2H, exchangeable with D₂O).

    • Aromatic Region:

      • Ring B (Methoxy-phenyl): AA'BB' system (two doublets) around 7.0 and 7.5 ppm.[1]

      • Ring A (Fluoro-amine): Complex splitting.[1] The proton ortho to the fluorine will show large H-F coupling constants.

HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

Safety & Toxicology (HSE)

As a research chemical, comprehensive toxicological data is often absent. However, based on the Structure-Activity Relationship (SAR) of similar fluoro-anilines:

  • Acute Toxicity: Treat as Toxic if swallowed/inhaled . Anilines are known methemoglobinemia inducers. The fluorine substitution often increases lipophilicity, potentially aiding skin absorption.

  • Handling:

    • Engineering Controls: Use only in a chemical fume hood.

    • PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.

  • Storage: Store under inert gas (Argon) at 2–8°C. Anilines oxidize over time, turning dark brown/black.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Sigma-Aldrich. (n.d.).[1] Suzuki Coupling Reaction Protocol.[5][6][7][8][9] MilliporeSigma Technical Library. Link

Sources

A Technical Guide to 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine . We will detail its precise chemical identity, a robust and widely adopted synthetic methodology via Suzuki-Miyaura cross-coupling, comprehensive characterization protocols, and a discussion of its relevance and potential applications in modern drug discovery programs. This document is intended to serve as a practical resource for scientists engaged in the synthesis and application of novel molecular entities.

Nomenclature and Physicochemical Properties

The compound, commonly referred to as 4-Fluoro-4'-methoxybiphenyl-3-amine, is more precisely identified under IUPAC nomenclature to avoid ambiguity.

  • Systematic IUPAC Name: 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine

  • CAS Number: 1225961-50-1

  • Molecular Formula: C₁₃H₁₂FNO

The strategic placement of the fluoro, methoxy, and amine functional groups on the biphenyl core imparts specific physicochemical properties that are highly valuable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, the methoxy group can act as a hydrogen bond acceptor, and the primary amine provides a crucial handle for further chemical modification and salt formation.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight217.24 g/mol Calculated
Monoisotopic Mass217.09029 DaPubChemLite[1]
XLogP3 (Predicted)2.9PubChemLite[1]
Hydrogen Bond Donors1 (from -NH₂)Calculated
Hydrogen Bond Acceptors3 (from -F, -O, -N)Calculated

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of the unsymmetrical biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the preeminent method due to its mild conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[2][3]

The logical retrosynthetic disconnection of the target molecule points to two primary starting materials: an aniline-derived fragment and a methoxyphenyl-derived fragment. A robust synthetic route involves the coupling of a suitably protected and functionalized aryl halide with an arylboronic acid.

Causality of Reagent Selection
  • Starting Materials: The synthesis begins with (2-amino-5-fluorophenyl)boronic acid and 1-bromo-4-methoxybenzene. The boronic acid provides the ring bearing the critical amine and fluoro substituents, while the bromo-anisole derivative serves as the second aromatic partner. The bromine is chosen as the leaving group for its high reactivity in the oxidative addition step of the catalytic cycle.

  • Palladium Catalyst: A catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice. The phosphine ligands stabilize the Pd(0) active species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Base: An inorganic base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential.[2] Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which is crucial for the transmetalation step where the organic moiety is transferred from boron to palladium.[3]

  • Solvent System: A mixture of an organic solvent (like Toluene or 1,4-Dioxane) and water is used. The organic solvent solubilizes the aromatic starting materials and the catalyst, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the reaction efficiently proceeds at the interface.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (2-amino-5-fluorophenyl)boronic acid (1.0 eq), 1-bromo-4-methoxybenzene (1.1 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of Toluene and Water to the flask.

  • Degassing: Bubble nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of Ethyl Acetate in Hexanes to afford 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine as a pure solid.

Visualization of Synthetic Workflow

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions A 2-Amino-5-fluorophenyl boronic acid F Suzuki-Miyaura Cross-Coupling A->F B 1-Bromo-4-methoxybenzene B->F C Pd(PPh₃)₄ (Catalyst) C->F cat. D Na₂CO₃ (Base) D->F E Toluene/Water (Solvent) Heat (95°C) E->F G Workup (Extraction) F->G H Purification (Column Chromatography) G->H I Final Product: 4-Fluoro-4'-methoxy- [1,1'-biphenyl]-3-amine H->I

Caption: Workflow for the Suzuki-Miyaura synthesis.

Structural Elucidation and Quality Control

Ensuring the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of all protons and their respective chemical environments. Key signals include distinct aromatic proton patterns for both rings, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the amine (-NH₂) protons.

    • ¹³C NMR: Determines the number of unique carbon atoms in the molecule, confirming the biphenyl backbone and the presence of all substituents.

    • ¹⁹F NMR: A single resonance confirms the presence and electronic environment of the fluorine atom, a critical quality check for fluorinated compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition (C₁₃H₁₂FNO).[5]

  • Infrared (IR) Spectroscopy: Identifies characteristic vibrations of the functional groups. Key peaks include N-H stretches for the primary amine (around 3300-3400 cm⁻¹) and C-F bond vibrations (around 1200 cm⁻¹).[5]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically aiming for >95% purity for use in biological assays.

Applications in Drug Discovery and Medicinal Chemistry

Substituted biphenylamines are a cornerstone of many drug discovery programs, recognized for their roles as versatile intermediates and as core scaffolds in biologically active molecules. They are frequently investigated for their potential as inhibitors of enzymes like kinases or as ligands for various receptors.[6]

Role as a Privileged Scaffold

The 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine structure is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. The primary amine at the 3-position is a key feature, serving as a versatile synthetic handle for building molecular complexity and exploring structure-activity relationships (SAR).

Potential Therapeutic Targets

While specific activity for this exact compound requires experimental validation, analogous structures are known to target key signaling pathways implicated in diseases like cancer and inflammation. For example, many kinase inhibitors feature a substituted aniline or biphenyl core that anchors the molecule within the ATP-binding pocket of the enzyme. The amine can form a critical hydrogen bond with a hinge region residue, a common binding motif for kinase inhibitors.

Illustrative Signaling Pathway

The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for drugs developed from biphenylamine scaffolds. Inhibition of this pathway can block downstream signals that lead to cell proliferation and survival.

G cluster_pathway Intracellular Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds P1 Phosphorylation RTK->P1 Dimerizes & Auto-phosphorylates RAS RAS P1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor Biphenylamine-based Kinase Inhibitor Inhibitor->P1 BLOCKS

Sources

Technical Guide: The Molecular Architecture and Synthetic Utility of 4-Fluoro-4'-methoxybiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the biphenyl scaffold serves as a privileged structure, offering a rigid linker system that correctly orients pharmacophores within protein binding pockets. 4-Fluoro-4'-methoxybiphenyl-3-amine represents a highly specific, tri-functionalized derivative of this class. Its significance lies in its unique substitution pattern: the fluorine atom provides metabolic stability and electronic modulation, the methoxy group acts as a hydrogen bond acceptor, and the primary amine serves as a critical vector for further molecular elaboration (e.g., amide coupling to create kinase inhibitors).

This guide provides a comprehensive technical analysis of this molecule, moving from cheminformatics to bench-level synthesis and validation.

Part 1: Structural Informatics & SMILES Architecture

The precise digital representation of chemical structures is the bedrock of cheminformatics. For this compound, the SMILES (Simplified Molecular Input Line Entry System) string is not merely a text string but a linear graph representing the molecule's topology.

The Canonical SMILES

SMILES String:

[1][2]

Structural Decoding

To ensure accuracy in database registration and computational modeling, we must deconstruct the SMILES string into its functional components.

  • COc1ccc(cc1) : This segment defines the 4-methoxyphenyl moiety (Ring A).[3] The methoxy group (CO) is attached to an aromatic ring (c1...) at the para-position relative to the connection point.

  • -c2 : The single bond connecting Ring A to Ring B, establishing the biphenyl core.

  • cc(N)c(F)cc2 : This segment defines the 3-amino-4-fluorophenyl moiety (Ring B).

    • The numbering relative to the biphenyl bond (position 1) is critical:

    • Position 3: Amine group ((N)).[4]

    • Position 4: Fluorine atom ((F)).[2][5][6][7]

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Significance
Molecular Formula C₁₃H₁₂FNOCore composition
Molecular Weight 217.24 g/mol Fragment-like space (<300 Da)
cLogP ~2.8 - 3.1Good lipophilicity for membrane permeability
TPSA ~35 ŲHigh oral bioavailability potential
H-Bond Donors 2 (NH₂)Key for active site interaction
H-Bond Acceptors 3 (O, N, F)Ligand-protein binding

Part 2: Synthetic Pathway (The "How")

The most robust method for constructing unsymmetrical biphenyls is the Suzuki-Miyaura Cross-Coupling reaction . This protocol prioritizes the stability of the boronic acid partner and the availability of the aryl halide.

Retrosynthetic Analysis

We disconnect the biphenyl bond. To maximize yield and minimize side reactions (such as protodeboronation of amino-boronic acids), we utilize 4-methoxyphenylboronic acid (nucleophile) and 5-bromo-2-fluoroaniline (electrophile).

Why this route?

  • 5-bromo-2-fluoroaniline is commercially stable and the amine does not require protection under standard basic Suzuki conditions.

  • 4-methoxyphenylboronic acid is electron-rich, facilitating the transmetallation step in the catalytic cycle.

Visualization of the Synthetic Workflow

SuzukiCoupling Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway. ReactantA 5-Bromo-2-fluoroaniline (Electrophile) Catalyst Pd(dppf)Cl2 (3 mol%) K2CO3 (2.5 eq) ReactantA->Catalyst ReactantB 4-Methoxyphenylboronic acid (Nucleophile) ReactantB->Catalyst Intermediate Oxidative Addition & Transmetallation Catalyst->Intermediate Activation Conditions Dioxane/H2O (4:1) 90°C, 12h, N2 atm Product This compound (Target) Conditions->Product Reductive Elimination Intermediate->Conditions

Detailed Experimental Protocol

Note: This protocol assumes a 1.0 mmol scale.

  • Reaction Setup:

    • To a dry reaction vial equipped with a magnetic stir bar, add 5-bromo-2-fluoroaniline (190 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol).

    • Add the catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol).

    • Add the base: Potassium carbonate (K₂CO₃) (345 mg, 2.5 mmol).

  • Solvent System & Degassing:

    • Add 1,4-Dioxane (4 mL) and distilled water (1 mL).

    • Critical Step: Sparge the mixture with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd(0) species is the primary cause of yield loss.

  • Reaction:

    • Seal the vial and heat to 90°C for 12 hours. Monitor via TLC (30% EtOAc in Hexanes). The product usually fluoresces blue/purple under UV due to the biphenyl conjugation.

  • Workup & Purification:

    • Cool to room temperature.[3] Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel.

      • Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexanes.

      • The amine functionality makes the compound slightly polar; ensure the column is not too acidic, or add 1% triethylamine to the eluent to prevent tailing.

Part 3: Quality Control & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. A self-validating system requires confirming the structure through orthogonal analytical methods.

1H NMR Validation (Expected Signals in CDCl₃)
  • Methoxy Group: Singlet (~3.8 ppm, 3H).[2]

  • Amine Protons: Broad singlet (~3.5–4.0 ppm, 2H, exchangeable with D₂O).

  • Aromatic Region (6.8 – 7.5 ppm):

    • Ring A (AA'BB' system): Two doublets characteristic of para-substitution.

    • Ring B:

      • Proton at C2 (between bond and amine): Doublet or singlet (small coupling).

      • Proton at C5 (ortho to F): Triplet-like or doublet of doublets due to H-F coupling (

        
        ).
        
      • Proton at C6: Doublet of doublets.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Expected Parent Ion:

    
    .
    
  • Validation Check: The presence of the M+1 peak confirms the molecular weight. The absence of the M+2 peak (characteristic of Bromine isotopes) confirms full conversion of the starting material.

Part 4: Medicinal Chemistry Utility[7][8][9]

Why synthesize this specific molecule? It serves as a bioisostere and a scaffold for "Fragment-Based Drug Design" (FBDD).

The Fluorine Effect

The fluorine atom at the 4-position is not arbitrary. In medicinal chemistry, fluorine is often used to block metabolic "soft spots."

  • Metabolic Blocking: The para-position of an aniline ring is highly susceptible to Cytochrome P450 oxidation. Substituting hydrogen with fluorine (

    
     bond energy ~116 kcal/mol vs 
    
    
    
    ~99 kcal/mol) prevents hydroxylation, significantly increasing the drug's half-life (
    
    
    ).
Pathway Visualization: From Fragment to Drug

MedChem Figure 2: Divergent applications of the amino-biphenyl scaffold. Fragment Scaffold: This compound Step1 Amide Coupling (R-COOH + HATU) Fragment->Step1 Target2 Liquid Crystal Mesogen (Material Science) Fragment->Target2 Self-Assembly Target1 Kinase Inhibitor (e.g., p38 MAPK, VEGFR) Step1->Target1 Bioactive Core

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem. (n.d.).[6] 4-Fluoro-4'-methoxybiphenyl (Compound Summary). National Library of Medicine.[6] Link[6]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Methodological & Application

Application Notes & Protocols: 4-Fluoro-4'-methoxybiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Synthetic Building Block for Advanced Drug Discovery

Introduction: The Strategic Value of the Substituted Biphenyl Amine Scaffold

In the landscape of modern medicinal chemistry, the biphenyl scaffold remains a cornerstone for the rational design of therapeutic agents. Its inherent conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal framework for probing interactions with biological targets. The specific compound, 4-Fluoro-4'-methoxybiphenyl-3-amine , represents a highly strategic building block, integrating three critical pharmacophoric elements:

  • The Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[1][2] The fluorine atom on the first phenyl ring can significantly influence the electronic properties of the molecule and its resistance to oxidative metabolism.[2][3]

  • The Methoxy Group: Positioned on the second phenyl ring, the methoxy group acts as a hydrogen bond acceptor and can be crucial for anchoring the molecule within a protein's binding pocket. Its presence also impacts solubility and lipophilicity.

  • The Aromatic Amine: The primary amine at the 3-position is a versatile chemical handle. It serves as a key nucleophile and a site for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). This is particularly relevant in the synthesis of kinase inhibitors, where an amino group often forms a critical hydrogen bond with the hinge region of the ATP-binding site.[3]

This guide provides an in-depth analysis of this compound, presenting its physicochemical properties, key synthetic transformations, and detailed protocols for its application in the synthesis of high-value compounds for pharmaceutical research.

Physicochemical Properties and Safety Data

A comprehensive understanding of a building block's properties is fundamental to its effective use. The following table summarizes key data for this compound, derived from standard computational models and data from structurally related analogs.[4]

PropertyValueSource/Method
Molecular Formula C₁₃H₁₂FNOCalculated
Molecular Weight 217.24 g/mol Calculated
Appearance Predicted: Off-white to light brown solidAnalogy
Melting Point Not available. Expected >100 °CAnalogy
Boiling Point Not available-
LogP ~3.5Predicted (XLogP3)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane. Poorly soluble in water.Analogy
Safety & Handling

As with all aromatic amines, this compound should be handled with care in a well-ventilated fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6][7][8]

  • Inhalation: Avoid breathing dust. May be harmful if inhaled.[6]

  • Skin Contact: Avoid contact. May cause skin irritation.[5][7]

  • Eye Contact: May cause serious eye irritation.[5][7]

  • Ingestion: May be harmful if swallowed.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids. Keep container tightly sealed.[5][6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5][7]

Core Synthetic Strategy: Synthesis of the Building Block

The most reliable and modular approach for synthesizing substituted biaryls is the Suzuki-Miyaura cross-coupling reaction.[9] The synthesis of this compound is logically achieved by coupling an appropriate aryl halide with an arylboronic acid, followed by the reduction of a nitro group to the target amine. This two-step process ensures high regioselectivity and functional group tolerance.[9]

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction A 4-Bromo-2-fluoro-1-nitrobenzene C 4-Fluoro-4'-methoxy-3-nitrobiphenyl A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) B 4-Methoxyphenylboronic Acid B->C D 4-Fluoro-4'-methoxy-3-nitrobiphenyl E This compound (Target Building Block) D->E Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) Solvent (e.g., EtOH)

Caption: Proposed synthetic workflow for this compound.

Application I: Synthesis of Kinase Inhibitor Scaffolds via N-Acylation

The primary amine of the title compound is a potent nucleophile, making it an ideal starting point for constructing libraries of kinase inhibitors. Many inhibitors utilize an amide or sulfonamide linkage to interact with the kinase hinge region.[3][10] The following protocol describes a general method for N-acylation.

Protocol 1: Synthesis of N-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)acetamide

This protocol demonstrates a fundamental transformation, converting the amine into an acetamide. This modification can alter the compound's electronic profile and steric bulk, serving as a simple model for more complex acylations in SAR studies.

Rationale: The reaction proceeds via nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the acylating agent. A mild base is used to quench the HCl byproduct generated from acetyl chloride, driving the reaction to completion. Dichloromethane is an excellent solvent as it is relatively inert and easily removed.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the base (TEA or DIPEA) to the stirred solution.

  • Slowly add acetyl chloride dropwise via syringe. A white precipitate (triethylammonium chloride) may form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-acetylated product.

G start This compound product N-acetylated Product (Kinase Inhibitor Fragment) start->product N-Acylation in DCM reagent + Acetyl Chloride + Base (TEA)

Caption: Reaction scheme for N-acylation of the building block.

Application II: Derivatization via Sandmeyer Reaction

The primary aromatic amine can be converted into a diazonium salt, a highly versatile intermediate. This allows for the introduction of a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -H) at the 3-position via Sandmeyer or related reactions, dramatically expanding the synthetic utility of the parent building block.

Protocol 2: Conversion to 3-Bromo-4-fluoro-4'-methoxybiphenyl

This protocol details the conversion of the amine to a bromide, replacing the key hydrogen-bond donating amine with a sterically and electronically different halogen atom.

Rationale: The amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures to form a metastable diazonium salt. The subsequent introduction of a copper(I) bromide catalyst facilitates the decomposition of the diazonium salt and the installation of the bromide. Maintaining low temperatures is critical to prevent premature decomposition of the diazonium intermediate.

Materials:

  • This compound (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) bromide (CuBr) (1.1 eq)

  • Ice

  • Diethyl ether or Ethyl acetate

Procedure:

  • Suspend this compound in 48% HBr in a flask and cool to 0-5 °C with an ice-salt bath.

  • Prepare a solution of NaNO₂ in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the stirred amine suspension, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve CuBr in 48% HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically with hexanes or a low percentage of ethyl acetate in hexanes) to yield 3-Bromo-4-fluoro-4'-methoxybiphenyl.

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry and drug development. Its constituent functional groups—a metabolically robust fluorine, a hydrogen-bonding methoxy group, and a highly versatile primary amine—provide multiple avenues for synthetic elaboration. The protocols detailed herein for N-functionalization and diazotization represent foundational transformations that enable the rapid generation of diverse molecular libraries. This compound's architecture is particularly well-suited for the synthesis of kinase inhibitors and other targeted therapeutics, making it an indispensable tool for researchers aiming to accelerate the discovery of novel drug candidates.

References

  • Vertex AI Search, based on a general safety data sheet for related arom
  • Benchchem. (n.d.). 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Amazon AWS. (n.d.). Supporting Information.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.
  • Vertex AI Search, based on a general safety data sheet for related fluorin
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybiphenyl.
  • MDPI. (n.d.). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-4'-methoxybiphenyl. PubChem.
  • Google Patents. (n.d.). Compounds useful as kinase inhibitors.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • IUCr Journals. (2013). 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine.
  • Google Patents. (n.d.). Process for the preparation of 4-fluoro-3-methoxyaniline.
  • PubMed. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives.
  • PubMed. (n.d.). Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter.
  • Chemical Communications (RSC Publishing). (n.d.). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights.
  • PubMed. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.
  • Symansis. (n.d.). The selectivity of protein kinase inhibitors: a further update.
  • Hypha Discovery Blogs. (2023). Breaking C-F bonds in drugs.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors.
  • MDPI. (2025). N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine.
  • PMC. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
  • Journal of Chemical Research. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
  • PubChem. (n.d.). 4-(3-fluoro-4-methoxyphenyl)oxan-4-amine.

Sources

Protocol for N-alkylation of 4-Fluoro-4'-methoxybiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the N-alkylation of 4-Fluoro-4'-methoxybiphenyl-3-amine

Abstract

N-alkylated aromatic amines are pivotal structural motifs in medicinal chemistry and materials science. Specifically, derivatives of this compound are of significant interest due to the compound's inherent structural features that are common in pharmacologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of this primary aromatic amine. It moves beyond a simple recitation of steps to explain the rationale behind methodological choices, focusing on control, selectivity, and efficiency. We present a comparative analysis of common N-alkylation strategies and provide a detailed, validated protocol for reductive amination, a highly reliable method for achieving selective mono-alkylation. An alternative "green" chemistry approach using the borrowing hydrogen methodology is also discussed.

Introduction: The Rationale for N-Alkylation

The introduction of an alkyl group onto the nitrogen atom of an aromatic amine can profoundly alter its physicochemical and pharmacological properties. For a molecule like this compound, N-alkylation can modulate its lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby influencing its binding affinity to biological targets. The challenge in synthesizing these valuable secondary amines lies in controlling the reaction to prevent undesired side products, primarily from over-alkylation.

Direct alkylation of a primary amine with an alkyl halide, while seemingly straightforward, often leads to a mixture of mono- and di-alkylated products, along with the potential for quaternary ammonium salt formation. This lack of selectivity necessitates challenging purification steps and results in poor yields of the desired product. Therefore, more controlled and sophisticated methods are required.

Comparative Analysis of N-Alkylation Methodologies

Choosing the appropriate synthetic strategy is critical for success. The selection depends on factors such as substrate scope, desired selectivity, and available reagents.

Methodology Principle Advantages Disadvantages
Direct Alkylation SN2 reaction between the amine (nucleophile) and an alkyl halide.Simple concept, readily available reagents.Poor selectivity, often results in a mixture of primary, secondary, tertiary, and quaternary amines. Difficult to control.
Reductive Amination Two-step, one-pot reaction involving the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde/ketone), followed by reduction.[1][2]Excellent control and selectivity for mono-alkylation.[1] Avoids over-alkylation. Wide range of alkyl groups can be introduced. Milder conditions.[2]Requires a carbonyl compound as the alkyl source.
Borrowing Hydrogen A catalytic cycle where an alcohol is temporarily dehydrogenated to an aldehyde in situ, which then undergoes reductive amination. The catalyst "borrows" hydrogen and returns it in the reduction step.[3][4]Highly atom-economical and environmentally friendly (water is the only byproduct).[4] Uses readily available alcohols as alkylating agents.[3]Requires a specific transition-metal catalyst (e.g., Ru, Ir, Mn) and often higher temperatures.[3][5][6]

Recommended Protocol: N-Alkylation via Reductive Amination

This protocol describes the N-methylation of this compound using formaldehyde as the carbonyl source, a classic example of reductive amination. The principles can be readily adapted for other alkyl groups by selecting the appropriate aldehyde or ketone.

Principle and Mechanism

The reaction proceeds in a one-pot fashion. First, the primary amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. A mild, selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the same pot to reduce the iminium ion as it is formed, driving the reaction to completion and yielding the desired secondary amine. NaBH(OAc)₃ is particularly well-suited for this reaction as it is less reactive towards the starting aldehyde compared to other hydrides like NaBH₄, thus preventing premature reduction of the carbonyl compound.[1]

cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Amine Ar-NH₂ Imine Ar-N=CHR Amine->Imine + H₂O Aldehyde R-CHO Aldehyde->Imine Reducer [H] (e.g., NaBH(OAc)₃) Product Ar-NH-CH₂R Reducer->Product Imine_ref Ar-N=CHR Imine_ref->Product

Caption: Reductive Amination Two-Step Mechanism.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMmolEquivalents
This compoundC₁₃H₁₂FNO217.241.00 g4.601.0
Formaldehyde (37% in H₂O)CH₂O30.030.45 mL5.521.2
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.941.47 g6.901.5
Acetic AcidCH₃COOH60.050.26 mL4.601.0
Dichloromethane (DCM)CH₂Cl₂84.9325 mL--
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.60 mmol).

  • Dissolution: Add dichloromethane (25 mL) and stir until the amine is fully dissolved.

  • Addition of Carbonyl & Acid: Add formaldehyde solution (0.45 mL, 5.52 mmol) followed by glacial acetic acid (0.26 mL, 4.60 mmol). Stir the mixture at room temperature for 30 minutes. The acetic acid acts as a catalyst for imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.47 g, 6.90 mmol) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting amine spot is no longer visible.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) to quench the excess acid and reducing agent.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product should be purified by column chromatography on silica gel.

  • Eluent System: A gradient of 5% to 20% ethyl acetate in hexane.

  • Procedure: Load the crude material onto the column and elute with the solvent system, collecting fractions. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the N-methylated product as a solid or oil.

Characterization
  • ¹H NMR (CDCl₃): Expect to see a new singlet corresponding to the N-CH₃ protons around 2.9-3.1 ppm and the disappearance of the broad -NH₂ signal from the starting material. A new broad singlet for the -NH proton will also be present.

  • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (C₁₄H₁₄FNO, MW = 231.27).

Alternative Protocol: N-Alkylation via Borrowing Hydrogen

This advanced protocol uses an alcohol as the alkylating agent and is a testament to modern, sustainable synthetic methods.[6][7][8]

cluster_workflow Experimental Workflow start Combine Amine, Alcohol, Base, and Catalyst in Toluene react Heat Reaction Mixture (e.g., 80-120 °C) Under Inert Atmosphere start->react monitor Monitor by TLC/GC-MS react->monitor workup Cool, Filter Catalyst, and Concentrate Solvent monitor->workup purify Purify via Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General Workflow for Borrowing Hydrogen N-Alkylation.

General Procedure
  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the this compound (1.0 equiv), the desired primary alcohol (e.g., benzyl alcohol, 1.1 equiv), a suitable base (e.g., t-BuOK, 0.75-1.5 equiv), a ruthenium or iridium catalyst (1-3 mol%), and an anhydrous solvent like toluene.[3][5]

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-120 °C for 12-24 hours.[3]

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude material is purified by column chromatography as described in section 3.4.

Safety and Handling

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Moisture-sensitive. Reacts with water to release hydrogen gas. Do not add water directly to the solid reagent.

  • Acetic Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Borrowing Hydrogen Catalysts/Reagents: Many catalysts are air-sensitive. Use appropriate inert atmosphere techniques. Potassium tert-butoxide (t-BuOK) is a strong base and is corrosive and moisture-sensitive.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Plietker, B., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Singh, P., et al. (2021). Selective N-Alkylation of Aromatic Primary Amines Catalyzed by Bio-catalyst or Deep Eutectic Solvent. ResearchGate. [Link]

  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]

  • ResearchGate. A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. [Link]

  • The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Lund University Research Portal. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]

  • ResearchGate. Buchwald–Hartwig amination with alkylamines. [Link]

  • Google Patents.
  • ResearchGate. Plausible mechanism for the base catalyzed N‐alkylation of amines with alcohols. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

  • Angewandte Chemie. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • UniCA IRIS. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis. [Link]

  • PrepChem.com. Synthesis of 4-methoxybiphenyl. [Link]

  • The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. [Link]

  • Nature. (2024). Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions. [Link]

  • The Journal of Organic Chemistry. Nucleophilic Fluoroalkylation of r, -Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Natu. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. [Link]

  • HUSCAP. Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. [Link]

  • MDPI. (2022). Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. [Link]

  • Chemical Communications. A deoxyfluoroalkylation–aromatization strategy to access fluoroalkyl arenes. [Link]

  • Journal of the American Chemical Society. Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F1,2. [Link]

  • Organic Letters. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]

  • Molecules. (2017). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. [Link]

  • PubChem. 4-Fluoro-4'-methoxybiphenyl. [Link]

  • RSC Publishing. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]

  • DSpace. Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph. [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

  • ResearchGate. Important biologically active N-alkylated amines. [Link]

  • Chemical Communications. Selective mono-alkylation of N-methoxybenzamides. [Link]

Sources

Application Note: Precision Functionalization of Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

From Bioconjugation to Surface Engineering

Abstract & Strategic Overview

The primary amine (


) is the most versatile nucleophile in the bioconjugation and surface chemistry toolkit. Its ubiquity on lysine residues of proteins, modified oligonucleotides, and functionalized surfaces makes it a universal "handle" for modification. However, this ubiquity presents a challenge: selectivity .

Successful functionalization requires distinguishing between the


-amine of lysine (

) and the N-terminal

-amine (

), while managing competition from hydrolysis. This guide moves beyond basic textbook definitions to provide field-proven protocols for the three most critical amine-functionalization workflows:
  • Activated Ester Chemistry (EDC/NHS): For zero-length crosslinking.

  • Reductive Amination: For stable, irreversible secondary amine linkages.

  • Silanization (APTES): For activating glass/silica surfaces.[1]

Strategic Decision Matrix

Before selecting a protocol, determine the chemical environment and stability requirements of your target.

AmineStrategy Start Target Molecule Environment Environment? Start->Environment Bio Biologic (Protein/DNA) Environment->Bio Aqueous Surface Inorganic Surface (SiO2) Environment->Surface Solid State Linkage Linkage Type? Bio->Linkage Silane Silanization (APTES) Surface->Silane Glass/Oxide Amide Amide Bond (EDC/NHS) Linkage->Amide Rigid/Standard Secondary Secondary Amine (Reductive Amination) Linkage->Secondary Flexible/Stable

Figure 1: Decision tree for selecting the optimal amine functionalization chemistry based on substrate and linkage requirements.

Module A: Amide Bond Formation (EDC/NHS)

Best for: Protein-protein conjugation, peptide labeling, and antibody-drug conjugates (ADCs).

The Mechanism & Causality

The reaction between a carboxylate and an amine to form an amide bond is thermodynamically favorable but kinetically slow. We use EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide) to activate the carboxyl group.[2][3]

  • Why NHS? EDC forms an unstable O-acylisourea intermediate that hydrolyzes in seconds. Adding NHS (N-hydroxysuccinimide) or Sulfo-NHS converts this into a semi-stable NHS-ester, extending the half-life from seconds to hours (at pH 7), allowing time for the amine to attack.

  • The pH Paradox:

    • Activation (Carboxyl): Efficient at pH 4.5–6.0 .

    • Conjugation (Amine): Requires the unprotonated amine (

      
      ), efficient at pH 7.0–8.0 .
      
    • Solution: A Two-Step Protocol is mandatory for high yield and to prevent polymerization (e.g., proteins crosslinking to themselves).

Protocol: Two-Step EDC/Sulfo-NHS Coupling[2][4][5]

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[4][5][6]

  • Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2.

  • Quenching Buffer: 1 M Hydroxylamine or Glycine, pH 8.0.

Workflow:

  • Solubilization: Dissolve the carboxyl-containing molecule (Protein A) in Activation Buffer at 1 mg/mL.

  • Activation: Add EDC (final 2 mM) and Sulfo-NHS (final 5 mM).

    • Note: Dissolve EDC immediately before use; it hydrolyzes rapidly in moisture.

  • Incubation: React for 15 minutes at Room Temperature (RT).

  • Buffer Exchange (Critical): Use a desalting column (e.g., Zeba Spin or PD-10) equilibrated with Coupling Buffer .[5]

    • Why: This removes excess EDC (preventing cross-reaction with Protein B) and raises the pH to 7.2 to facilitate amine attack.

  • Conjugation: Immediately add the amine-containing molecule (Protein B) to the eluted activated protein. Molar ratio depends on target (usually 1:1 to 1:5). Incubate 2 hours at RT.

  • Quenching: Add Quenching Buffer to a final concentration of 10–50 mM.[6] Incubate 15 mins.

    • Why: Hydroxylamine "sweeps" any remaining active NHS-esters, preventing non-specific binding later.

Module B: Reductive Amination

Best for: Glycoconjugates, immobilizing antibodies via Fc region (oxidized sugars), and creating stable secondary amine linkages.

The Mechanism & Causality

This reaction targets aldehydes (either native or generated via periodate oxidation). The amine attacks the aldehyde to form a reversible Schiff Base (Imine) . A reducing agent selectively reduces the Schiff base to a stable secondary amine.

  • The Selectivity Key: We use Sodium Cyanoborohydride (

    
    )  or Sodium Triacetoxyborohydride (STAB) .[7]
    
    • Unlike strong reducers (

      
      ), these reagents are mild enough not to reduce the aldehyde, but strong enough to reduce the Schiff base.[8] This kinetic selectivity allows "one-pot" reactions.[8]
      
Protocol: One-Pot Reductive Amination

Materials:

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0.

    • Note: Avoid amine-containing buffers (Tris, Glycine) as they will compete.

  • Reducing Agent: 5 M

    
     in 1 M NaOH (Stock).
    
    • Safety:

      
       is highly toxic (cyanide generation). Handle in a fume hood.
      
    • Alternative: STAB is safer but water-sensitive; use in dry solvents or consume immediately.

Workflow:

  • Preparation: Dissolve the aldehyde-containing molecule and the amine-containing molecule in Coupling Buffer .

  • Mixing: Combine at the desired molar ratio.

  • Reduction: Add

    
     to a final concentration of 50 mM.
    
    • Application Note: Perform this step in a fume hood. Ensure the pH remains near 6.0; if it drops too low, cyanohydrin formation competes.

  • Incubation: React for 4–16 hours at RT or 4°C.

    • Why so long? Schiff base formation is the rate-limiting step and is an equilibrium process.

  • Quenching/Purification: Dialyze against PBS to remove unreacted reagents and cyanide byproducts.

Module C: Surface Silanization (APTES)

Best for: Functionalizing glass slides, silicon wafers, or silica nanoparticles for subsequent bio-immobilization.

The Mechanism & Causality

APTES (3-Aminopropyltriethoxysilane) hydrolyzes to form silanols, which condense with surface hydroxyls (


) on glass.
  • The "Vertical" Problem: In the presence of excess water, APTES polymerizes in solution before reaching the surface, creating messy, thick, "fluffy" multilayers that rinse off easily.

  • The Solution: Use anhydrous conditions to force a monolayer reaction driven by surface-bound water only.

Protocol: Anhydrous Liquid-Phase Deposition

Materials:

  • Substrate: Piranha-cleaned glass/silicon (Warning: Piranha solution is explosive with organics).

  • Solvent: Anhydrous Toluene (dried over molecular sieves).

  • Reagent: APTES (99%).

Workflow:

  • Pre-treatment: Clean substrate with Piranha (3:1

    
    :
    
    
    
    ) for 30 mins, rinse with
    
    
    , and dry under
    
    
    .
    • Why: This maximizes surface

      
       groups.
      
  • Reaction: Immerse substrate in a 1% (v/v) APTES in Anhydrous Toluene solution.

    • Time: 30–60 minutes inside a desiccator or under

      
       atmosphere.
      
  • Washing (Critical): Rinse sequentially with:

    • Toluene (removes unbound silane).

    • Ethanol (removes toluene).

    • Water (hydrolyzes remaining ethoxy groups).

  • Curing: Bake the substrate at 110°C for 30–60 minutes .

    • Why: This drives the condensation reaction (

      
      ), forming a covalent, permanent bond. Without baking, the silane is only hydrogen-bonded.
      

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conjugation Yield (EDC) Hydrolysis of NHS-esterEnsure pH < 6 during activation. Work fast. Use dry solvents for stock EDC.
Precipitation pH near Isoelectric Point (pI)Adjust Coupling Buffer pH away from the protein's pI.[6] Add non-ionic detergent (Tween-20).
High Background (Surface) Non-specific adsorptionBlock unreacted sites with BSA or Ethanolamine.
"Fluffy" Surface (APTES) Silane PolymerizationUse anhydrous toluene.[1][9] Reduce reaction time. Ensure rigorous washing before curing.
No Reaction (Reductive) pH too highSchiff base formation requires mild acid (pH 6.0). If pH > 7.5, imine formation is poor.

Visualizing the EDC/NHS Pathway

EDCNHS Carboxyl Carboxyl Group (-COOH) Intermediate O-Acylisourea (Unstable) Carboxyl->Intermediate + EDC (pH 5-6) EDC EDC (Activator) Ester NHS-Ester (Semi-Stable) Intermediate->Ester + NHS Hydrolysis Hydrolysis (Dead End) Intermediate->Hydrolysis + H2O (Slow) NHS NHS/Sulfo-NHS Amide Stable Amide Bond (-CO-NH-) Ester->Amide + Amine (pH 7.2) Ester->Hydrolysis + H2O (Slow) Amine Primary Amine (-NH2)

Figure 2: The chemical pathway of EDC/NHS coupling.[4] Note the competition between conjugation and hydrolysis.[6][10]

References

  • National Institutes of Health (PMC). Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces. [Link]

Sources

Application Note: Strategic Development of Novel Inhibitors Utilizing the Biphenyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl moiety represents a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics (e.g., Valsartan, Telmisartan, Xenaderm). Its ability to orient functional groups in specific spatial arrangements makes it ideal for targeting G-protein coupled receptors (GPCRs), kinases, and protein-protein interactions. However, the scaffold presents distinct challenges, primarily regarding aqueous solubility and metabolic stability. This application note provides a comprehensive, field-proven workflow for designing, synthesizing, and validating novel biphenyl-based inhibitors, integrating rational SAR strategies with robust experimental protocols.

Rational Design & SAR Strategy

The "Privileged" Geometry

The biphenyl scaffold is not merely a linker; it is a dynamic structural probe. The bond connecting the two phenyl rings allows for rotation, but this rotation is energetically constrained by steric hindrance at the ortho positions.

  • Planar vs. Twisted: Unsubstituted biphenyls tend toward planarity in the crystalline state but twist in solution (approx. 44°). Introducing ortho-substituents forces the rings into a perpendicular arrangement (dihedral angle ~90°).

  • Design Implication:

    • Linear Binders: Use para-substitution to span deep hydrophobic pockets (e.g., kinase ATP sites).

    • Twisted Binders: Use ortho-substitution to disrupt planarity, improving solubility and targeting globular protein surfaces.

Workflow Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for modifying the biphenyl core based on target requirements and physicochemical limitations.

SAR_Logic Start Biphenyl Core (Scaffold Selection) Target_Type Target Architecture Analysis Start->Target_Type Linear Deep/Narrow Pocket (e.g., Kinase Type II) Target_Type->Linear Globular Surface/Globular Pocket (e.g., PPI, GPCR) Target_Type->Globular Para_Sub Strategy: Para-Substitution Extend linearity Linear->Para_Sub Ortho_Sub Strategy: Ortho-Substitution Induce Torsion (>60°) Globular->Ortho_Sub Solubility_Check Solubility Check (LogP > 4.0?) Para_Sub->Solubility_Check Ortho_Sub->Solubility_Check Modify_A Add Polar Heterocycles (Pyridine/Pyrimidine) Solubility_Check->Modify_A High LogP Modify_B Disrupt Planarity (Add sp3 centers) Solubility_Check->Modify_B Crystal Packing Issues

Figure 1: Strategic decision tree for biphenyl scaffold optimization based on target topology and physicochemical constraints.

Synthetic Protocol: Optimized Suzuki-Miyaura Coupling

The most reliable method for constructing the biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] While standard protocols exist, the following method is optimized for high-throughput library generation where functional group tolerance is critical.

Reagents & Equipment[1][2]
  • Aryl Halide (Electrophile): 1.0 equivalent (Bromides or Iodides preferred).

  • Aryl Boronic Acid (Nucleophile): 1.2 – 1.5 equivalents.

  • Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%). Why: Robust against air/moisture compared to Pd(PPh₃)₄.

  • Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution.

  • Solvent: 1,4-Dioxane (degassed).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Protocol
  • Preparation of Reaction Vessel:

    • In a microwave vial or round-bottom flask, add the Aryl Halide (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

    • Critical Step: Cap the vessel and purge with Argon for 5 minutes. Oxygen poisons the Pd(0) active species.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1 mL) via syringe through the septum.

    • Note: The biphasic system (organic/aqueous) requires vigorous stirring to facilitate phase transfer.

  • Reaction:

    • Thermal: Heat to 80°C – 100°C for 4–12 hours.

    • Microwave (Preferred for Libraries): Heat to 120°C for 20–30 minutes.

  • Work-up & Purification:

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

    • Dry over MgSO₄, filter, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient). Biphenyls are often UV-active (254 nm), making detection easy.

Troubleshooting Table
ObservationRoot CauseSolution
Low Conversion Catalyst poisoning (O₂)Degas solvents thoroughly (sparge with Ar for 15 min).
Homocoupling Boronic acid oxidationReduce O₂ exposure; add slow addition of boronic acid.
Protodeboronation Unstable boronic acidSwitch base to KF or CsF; use anhydrous conditions.

Biological Evaluation: High-Throughput Inhibition Assay

Once synthesized, the inhibitors must be evaluated. For enzyme targets (e.g., kinases, proteases), a FRET (Fluorescence Resonance Energy Transfer) assay is recommended due to its ratiometric nature, which reduces false positives from compound autofluorescence—a common issue with extended biphenyl systems.

Protocol: IC50 Determination

Materials:

  • Target Enzyme (recombinant).

  • FRET Peptide Substrate.

  • Assay Buffer (typically HEPES pH 7.5, 0.01% Triton X-100).

  • 384-well Black Low-Volume Plates.

Procedure:

  • Compound Plating:

    • Prepare a 10-point serial dilution (1:3) of the biphenyl inhibitor in DMSO.

    • Transfer 100 nL to the assay plate using an acoustic dispenser (e.g., Echo).

  • Enzyme Addition:

    • Add 5 µL of Enzyme solution (at 2x final concentration).

    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Initiation:

    • Add 5 µL of Substrate solution (at 2x Km concentration).

    • Centrifuge plate (1000 rpm, 1 min).

  • Readout:

    • Monitor fluorescence kinetics (Ex/Em specific to FRET pair) for 60 minutes.

    • Calculate the slope (Reaction Rate) for the linear portion.

Validation: Z-Factor Calculation

To ensure the assay is robust enough for screening, calculate the Z-Factor using positive (Max Signal, DMSO only) and negative (Min Signal, known inhibitor or no enzyme) controls.


[2]
  • 
     : Standard Deviation[2][3]
    
  • 
     : Mean[2][3][4]
    
  • Interpretation:

    • 1.0 > Z ≥ 0.5: Excellent assay.

    • 0.5 > Z ≥ 0.0: Marginal (screening possible, high false positives).

    • Z < 0.0: Unacceptable.

ADME Optimization: Solving the Solubility Problem

Biphenyls are inherently lipophilic (High LogP), which leads to poor aqueous solubility and metabolic risks (CYP450 oxidation).

Structural Modifications for Solubility

Data below summarizes the impact of common modifications on the biphenyl core.

Modification StrategyChemical ChangeEffect on LogPEffect on SolubilityNotes
Heterocyclic Replacement Phenyl

Pyridine

1.0 - 1.5

Moderate
Pyridine nitrogen can accept H-bonds.
Polar Group Addition Add -SO₂NH₂ or -COOH

2.0 - 3.0

High
May affect membrane permeability.
Ortho-Substitution Add -F or -CH₃ at orthoMinimal change

Low
Disrupts crystal packing energy.
Solubilizing Tail Add Morpholine/Piperazine

1.0 - 2.0

High
Standard medicinal chemistry tactic.
Optimization Workflow Diagram

The following diagram details the iterative cycle of testing and optimizing for ADME properties.

ADME_Cycle Hit Confirmed Hit (IC50 < 1µM) InSilico In Silico Prediction (cLogP, PSA) Hit->InSilico Synthesis Analog Synthesis (Suzuki Coupling) InSilico->Synthesis Solubility Kinetic Solubility (PBS, pH 7.4) Synthesis->Solubility MetStab Metabolic Stability (Microsomes) Solubility->MetStab Decision Go/No-Go? MetStab->Decision Decision->Hit Lead Candidate Decision->Synthesis Optimize

Figure 2: Iterative ADME optimization cycle for biphenyl-based drug candidates.

References

  • Costantino, L., & Barlocco, D. (2006).[5] Privileged structures as leads in medicinal chemistry.[5][6][7] Current Medicinal Chemistry, 13(1), 65-85.[5] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1554. Link

Sources

Application Note: Integrated Approaches in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

From High-Fidelity Bioassays to Multi-Parameter Optimization

Executive Summary

Structure-Activity Relationship (SAR) studies are often reduced to a simple quest for potency.[1] However, in modern drug discovery, SAR is a multi-dimensional optimization problem that balances potency, physicochemical properties, and pharmacokinetic profiles. This Application Note outlines a robust framework for the Design-Make-Test-Analyze (DMTA) cycle. We focus on generating high-fidelity bioactivity data using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and interpreting that data using Lipophilic Ligand Efficiency (LLE) metrics to drive rational compound progression.

The Engine of SAR: The DMTA Cycle

The efficiency of an SAR campaign is defined by the speed and quality of the DMTA cycle. A common failure mode is the "molecular obesity" trap, where potency is gained solely by adding lipophilic bulk, leading to poor ADME (Absorption, Distribution, Metabolism, Excretion) properties later.

To avoid this, the cycle must be driven by rigorous data analysis that penalizes "cheap" potency gains.

Figure 1: The Optimized DMTA Workflow

This diagram illustrates the iterative flow, emphasizing the critical decision gates at the "Analyze" phase.

DMTA_Cycle Design DESIGN (Mol. Modeling, Scaffold Hopping) Make MAKE (Parallel Synthesis, Purification) Design->Make Library Design Test TEST (Biochemical & Cell Assays) Make->Test QC Validated cmpds Analyze ANALYZE (MMPA, LLE/LE Metrics) Test->Analyze Raw Data (IC50, Kd) Decision Decision Gate: Go / No-Go Analyze->Decision SAR Trends Decision->Design Refine Hypothesis Stop Archive Project Decision->Stop Fail Fast

Caption: The Design-Make-Test-Analyze cycle. Note the central role of the "Analyze" phase in filtering data before initiating new synthesis.

The "Test" Phase: High-Fidelity Biochemical Profiling

Reliable SAR models cannot be built on noisy data. For biochemical affinity (e.g., Kinase or Nuclear Receptor binding), TR-FRET is the gold standard due to its ability to eliminate compound autofluorescence—a major source of false positives in SAR libraries.

Why TR-FRET?

Standard fluorescence intensity assays suffer from interference by fluorescent test compounds.[2] TR-FRET uses Lanthanide donors (Europium or Terbium) with long fluorescence lifetimes (milliseconds).[2][3] By introducing a time delay (50–100 µs) before reading, short-lived background fluorescence decays, leaving only the specific signal.

Protocol: Competitive Binding TR-FRET Assay

Objective: Determine the


 / 

of a library of compounds against Target Protein X. Assay Type: Homogeneous, Competitive Binding.
Materials & Reagents[3][4]
  • Target: Recombinant Protein X (GST-tagged).

  • Tracer: Fluorescently labeled ligand (Acceptor, e.g., AlexaFluor 647).

  • Detection: Terbium-labeled anti-GST antibody (Donor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Plate: 384-well low-volume white round-bottom plate.

Step-by-Step Workflow
  • Compound Preparation (Acoustic Dispensing):

    • Dispense 10 nL of test compounds (in 100% DMSO) into the 384-well plate.

    • Include High Controls (DMSO only, 0% inhibition) and Low Controls (Reference Inhibitor at 10 µM, 100% inhibition).

    • Scientific Rationale: Acoustic dispensing prevents carryover and ensures precise DMSO normalization (typically <1% final concentration).

  • Protein-Antibody Pre-mix (Dispense 5 µL):

    • Prepare a solution containing Protein X (at

      
       concentration) and Tb-anti-GST Antibody (2 nM).
      
    • Dispense 5 µL into all wells.

    • Scientific Rationale: Pre-complexing the antibody and protein stabilizes the donor signal before the competitor is introduced.

  • Tracer Addition (Dispense 5 µL):

    • Add 5 µL of the Fluorescent Tracer (at

      
       concentration).
      
    • Total Assay Volume: 10 µL.

  • Equilibrium Incubation:

    • Seal plate and centrifuge (1000 rpm, 1 min).

    • Incubate at Room Temperature for 60 minutes in the dark.

    • Scientific Rationale: Competitive assays must reach equilibrium. Reading too early shifts

      
       values, creating false SAR cliffs.
      
  • Detection (Time-Resolved Reading):

    • Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Terbium).

    • Emission 2 (Acceptor): 520 nm (FRET signal).

    • Delay: 100 µs | Integration: 200 µs.

  • Data Calculation (Ratiometric):

    • Calculate TR-FRET Ratio:

      
      
      
    • Scientific Rationale: Ratiometric analysis corrects for well-to-well dispensing errors and colored compound quenching.

The "Analyze" Phase: Metrics Beyond Potency

In the "Analyze" phase, ranking compounds by


 alone is dangerous. A compound with 

and LogP = 5.0 is often inferior to a compound with

and LogP = 2.0.

We utilize Lipophilic Ligand Efficiency (LLE) to normalize potency against lipophilicity.[1]

Key Formulas
  • Ligand Efficiency (LE):

    
    
    Target: > 0.3
    
  • Lipophilic Ligand Efficiency (LLE):

    
    
    Target: > 5.0 (for oral drugs)
    
Comparative Data Table: Identifying the Real Lead

The table below demonstrates a scenario where Compound B is the superior lead despite being less potent than Compound A.

Compound ID

(nM)

cLogPLLE (

)
Status
Cmpd A 58.35.52.8 Stop (Molecular Obesity)
Cmpd B 257.62.15.5 Advance (High Efficiency)
Cmpd C 2006.71.55.2 Backup (Good Efficiency)

Analysis: Compound A has high potency but poor LLE (2.8), suggesting its activity is driven by non-specific hydrophobic interactions. Compound B is less potent but highly efficient (LLE = 5.5), offering a better starting point for optimization without ADME risks.

Decision Logic: The SAR Cascade

The following decision tree illustrates how to apply these metrics in a "Go/No-Go" progression system.

Figure 2: SAR Progression Logic

A systematic approach to filtering hits based on potency, efficiency, and physical properties.

SAR_Logic Input New Analog Synthesized PotencyCheck Is IC50 < 100 nM? Input->PotencyCheck LLECheck Is LLE > 5.0? PotencyCheck->LLECheck Yes Discard Discard / Archive PotencyCheck->Discard No Selectivity Selectivity > 50x? LLECheck->Selectivity Yes Optimize Retain for Scaffold Optimization LLECheck->Optimize No (Too Lipophilic) Lead PRIORITY LEAD (Scale-up for PK) Selectivity->Lead Yes Selectivity->Optimize No (Off-target risk)

Caption: Logic gate for compound progression. Note that high potency alone (PotencyCheck=Yes) is insufficient for Lead status.

References

  • Design-Make-Test-Analyze (DMTA) Cycle Optimization. Source: CatSci.[5] "Design-Make-Test-Select Services." [Link]

  • Lipophilic Ligand Efficiency (LLE) in Lead Optimization. Source: Sci Forschen, Journal of Drug Design and Research. "Lipophilic Ligand Efficiency as a Useful Metric in Hit and Lead Optimization." [Link]

  • Ligand Efficiency Metrics. Source: ResearchGate / Drug Discovery Today. "Formulas for ligand efficiency (LE), ligand lipophilicity efficiency (LLE)." [Link]

  • TR-FRET vs Standard FRET. Source: BellBrook Labs. "TR-FRET Assays In Drug Discovery." [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Suzuki-Miyaura reaction side products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Center.

Your Guide: Dr. Elena Vance, Senior Application Scientist. Subject: Diagnostic & Remediation Strategies for Suzuki-Miyaura Cross-Coupling Side Products.

Introduction: The Mechanistic Mindset

In drug discovery, a failed Suzuki-Miyaura coupling is rarely just "bad luck." It is a mechanistic divergence. As scientists, we must look beyond the yield and ask: Where did the catalytic cycle break?

The standard cycle involves Oxidative Addition , Transmetallation , and Reductive Elimination .[1][2] Side products arise when intermediates divert from this path due to steric mismatch, electronic imbalance, or environmental contamination (O₂, H₂O).

This guide treats your reaction vessel as a crime scene. We identify the culprit (side product), reconstruct the event (mechanism), and implement a preventative protocol.

Part 1: Diagnostic Logic & Visualization

Before changing solvents or bases, identify your specific failure mode using the decision tree below.

Figure 1: Suzuki-Miyaura Troubleshooting Logic Tree

SuzukiTroubleshooting Start Analyze Reaction Mixture (LCMS/NMR) Q1 Is the Aryl Halide (Ar-X) consumed? Start->Q1 Q2 Is the Boronic Acid (Ar-B) consumed? Q1->Q2 Yes Res1 Issue: Catalyst Inactivity (Oxidative Addition Failure) Q1->Res1 No Res3 Issue: Homocoupling (Ar-Ar or Ar'-Ar') Q2->Res3 No (Ar-B remains) CheckProd Identify Major Byproduct Q2->CheckProd Yes Res2 Issue: Protodeboronation (Hydrolysis of C-B bond) Res4 Issue: Hydrodehalogenation (Ar-X becomes Ar-H) CheckProd->Res2 Ar-H (from Boron species) CheckProd->Res3 Dimer (Ar-Ar) CheckProd->Res4 Ar-H (from Halide species)

Caption: Diagnostic flow for identifying the primary failure mode based on substrate consumption and byproduct identification.

Part 2: Technical Support FAQs

Category 1: The "Missing Nucleophile" (Protodeboronation)

Q: My aryl halide is untouched, but my boronic acid has completely disappeared. LCMS shows the simple arene (Ar-H) corresponding to the boronic acid. What happened?

A: You have encountered Protodeboronation .[3][4] This is the most common failure mode for electron-poor or heteroaryl boronic acids (e.g., 2-pyridineboronic acid).

  • The Mechanism: Base-catalyzed hydrolysis. The base (necessary for transmetallation) attacks the boron center, forming a boronate "ate" complex. While this complex is required for the reaction, it is also unstable. In the presence of water or protic solvents, the C-B bond cleaves, replacing Boron with a proton [1].[3]

  • The Causality:

    • High pH: Aggressive bases (KOH, NaOH) accelerate this pathway.

    • Substituents: Ortho-substituents and electron-withdrawing groups (EWGs) stabilize the transition state for deboronation.

    • Temperature: High heat promotes cleavage over transmetallation.

Corrective Protocol: The "Slow-Release" Strategy Instead of dumping unstable boronic acid into a basic soup, use MIDA Boronates . MIDA (N-methyliminodiacetic acid) esters are hydrolytically stable. Under standard conditions, they do not react. However, in the presence of a mild aqueous base (e.g., K₃PO₄), they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic turnover [2]. This keeps the standing concentration of the unstable free acid low, minimizing decomposition.[3]

VariableStandard Condition (High Risk)Optimized Condition (Low Risk)
Boron Source Free Boronic AcidMIDA Boronate or Potassium Trifluoroborate
Base Na₂CO₃, KOHK₃PO₄ (anhydrous or minimal water)
Solvent DMF/Water (1:1)Dioxane/Water (10:1) or Anhydrous THF
Category 2: The "Twin" Problem (Homocoupling)

Q: I am seeing significant amounts of biaryl homodimer (Ar-Ar) derived from my boronic acid. Is my catalyst failing?

A: Your catalyst is working, but it is being hijacked by Oxygen . This is Oxidative Homocoupling .

  • The Mechanism:

    • Standard Cycle: Pd(0)

      
       Pd(II)-Ar (via Oxidative Addition).[2]
      
    • The Hijack: In the presence of O₂, a peroxo-palladium species forms. This species is highly active for transmetallation with two boronic acids, bypassing the aryl halide entirely [3].

    • Result: Two boronic acid molecules couple, consuming your nucleophile and leaving the electrophile (halide) unreacted.

Corrective Protocol: Rigorous Deoxygenation Sparging (bubbling gas) is often insufficient for sensitive reactions. You must remove dissolved oxygen.

  • Immediate Action: Switch to the Freeze-Pump-Thaw protocol (see Part 3).

  • Alternative: If you suspect your halide is unreactive (leading to excess Pd(0) sitting idle), switch to a more active catalyst (e.g., Pd-PEPPSI or XPhos Pd G4) to ensure the Pd enters the correct cycle faster than it reacts with O₂.

Category 3: Catalyst Death (Pd Black Formation)

Q: The reaction mixture turned black immediately upon heating, and conversion stopped. Why?

A: You are witnessing Ligand Dissociation leading to colloidal Palladium (Pd Black).

  • The Mechanism: The active catalytic species is a ligated Pd(0) (e.g., L₂Pd(0)). If the ligand (L) falls off due to heat or oxidation, the "naked" Pd(0) atoms aggregate into inactive metal clusters (Pd black).

  • The Causality:

    • "Old" Catalyst: Pd(PPh₃)₄ is notorious for oxidizing in the bottle. If it's orange/brown instead of bright yellow, it's partially dead.

    • Weak Ligands: Monodentate phosphines dissociate easily.

Corrective Protocol: Precatalyst Activation Stop using Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand for difficult substrates. Use Buchwald G3/G4 Precatalysts [4]. These are air-stable Pd(II) complexes that reduce to the active L-Pd(0) species only once inside the reaction vessel. They prevent Pd black formation during the critical heating ramp-up.

Part 3: Validated Experimental Protocols

Protocol A: Freeze-Pump-Thaw (For Homocoupling Issues)

Use this when homocoupling exceeds 5% or when using oxygen-sensitive ligands.

  • Seal: Place all reagents and solvents in a Schlenk tube or heavy-walled pressure vial. Seal tightly.

  • Freeze: Submerge the vessel in liquid nitrogen (LN₂) until the solvent is completely frozen solid.

  • Pump: Open the vessel to high vacuum (0.1 - 0.5 mmHg) for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.

  • Thaw: Close the vacuum valve. Remove the vessel from LN₂ and thaw in a warm water bath. Gas bubbles will evolve from the liquid.

  • Repeat: Cycle steps 2–4 at least three times .

  • Backfill: After the final thaw, backfill with high-purity Argon.

Protocol B: "Slow Release" Suzuki Coupling (For Unstable Boronates)

Based on Burke's Methodology for MIDA Boronates [2].

  • Stoichiometry:

    • Aryl Halide (1.0 equiv)

    • Aryl MIDA Boronate (1.2 – 1.5 equiv)

    • K₃PO₄ (3.0 equiv, finely ground)

    • Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv) OR XPhos Pd G4 (0.02 equiv).

  • Solvent System: Dioxane : Water (10 : 1).

    • Note: The low water content is critical. It allows just enough hydrolysis to release the boronic acid slowly without flooding the system.

  • Temperature: 60°C.

    • Why? MIDA hydrolysis is temperature-dependent. 60°C is the "sweet spot" for controlled release.

Part 4: Mechanistic Visualization

Figure 2: The Divergent Catalytic Cycle

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd + Ar-X Homo Oxidative Homocoupling (Ar'-Ar') Pd0->Homo + O2 + Ar'-B(OH)2 (Peroxo-Pd Pathway) PdBlack Pd Black (Inactive Aggregates) Pd0->PdBlack Ligand Loss (Thermal/Oxidative) TransMet Transmetallation (L-Pd-Ar-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base Dehal Hydrodehalogenation (Ar-H) OxAdd->Dehal + Hydride Source (Alcohol/Amine) Prod Reductive Elimination (Product Ar-Ar') TransMet->Prod C-C Bond Formed Proto Protodeboronation (Ar'-H + Boric Acid) TransMet->Proto Hydrolysis of Boronate Species Prod->Pd0 Regeneration

Caption: The Suzuki-Miyaura catalytic cycle showing critical divergence points where side products (Red) are generated.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Adamo, C., Amatore, C., Jutand, A., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts: The Role of the Aryl Binding Site in Catalyst Activation and Stability. Journal of Organic Chemistry, 79(9), 4161–4166. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for Biphenyl Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of biphenyl amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve high yields of your desired biphenyl amine products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established principles and field-proven insights.

Issue 1: Low or No Product Yield

A common challenge in biphenyl amine synthesis is a lower-than-expected yield or a complete failure of the reaction. This can be attributed to several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1][2]

    • Solution: Ensure you are using a reliable precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[1][2] If using a Pd(II) source, the presence of an amine with an α-H or the phosphine ligand can facilitate reduction to Pd(0).[1] Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[1]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the nature of the amine nucleophile.[1][2]

    • Solution: For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[1] For more challenging couplings, such as with heteroaryl amines or amides, more specialized ligands like tBuBrettPhos or DavePhos may be necessary.[1] It is highly recommended to consult a ligand selection guide based on your specific substrates.

  • Incorrect Base Selection: The base is critical for deprotonating the amine, but an incompatible base can hinder the reaction or lead to the decomposition of starting materials.[1][3]

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[1][3] However, for substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[1][2][3] The physical properties of the base, such as particle size, can also impact the reaction; grinding the base or adding Celite can prevent clumping.[1]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[1] Sterically hindered substrates can also present a significant challenge.

    • Solution: For aryl chlorides, using bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[1] If feasible, switching to the corresponding aryl bromide or iodide can improve reactivity.

  • Solvent Issues: The solvent plays a crucial role in dissolving the reactants and stabilizing intermediates in the catalytic cycle.[3]

    • Solution: Toluene is a widely used solvent for Buchwald-Hartwig aminations.[3] Ethers such as THF, DME, or dioxane are also frequently employed.[3] For solubility challenges, polar aprotic solvents like DMF, NMP, or DMSO can be used.[3] Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired arylamine.

Possible Causes and Solutions:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.

    • Cause: This side reaction can compete with the desired C-N bond formation.

    • Solution: Optimizing the reaction temperature and catalyst loading can often minimize hydrodehalogenation. In some cases, changing the ligand or base can also be effective.

  • Homocoupling: Dimerization of the aryl halide (biphenyl formation) or the amine.

    • Cause: This can be promoted by certain reaction conditions and catalyst systems.

    • Solution: Careful optimization of the catalyst loading and reaction temperature is crucial. Reducing the catalyst concentration or lowering the temperature can often suppress homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?

A1: The generally accepted order of reactivity is Ar-I > Ar-Br > Ar-Cl.[1] However, with the development of modern, highly active catalyst systems, the coupling of aryl chlorides has become much more efficient.

Q2: How do I choose the right ligand for my specific amine?

A2: The choice of ligand is critical and depends on the amine's structure. Here is a general guide:

  • Primary Aliphatic Amines: BrettPhos and its derivatives are often good choices.

  • Secondary Aliphatic Amines: RuPhos is a widely used and effective ligand.[1]

  • Aryl Amines: XPhos and SPhos are commonly employed.

  • Heteroaryl Amines and Amides: More specialized and electron-rich ligands like tBuBrettPhos or DavePhos may be required for these challenging substrates.[1]

Q3: What are the pros and cons of different types of bases?

A3:

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS):

    • Pros: High reactivity, often allowing for lower reaction temperatures and catalyst loadings.[1][3]

    • Cons: Low functional group tolerance; can lead to decomposition of sensitive substrates.[1][3]

  • Weak Bases (e.g., Cs₂CO₃, K₃PO₄):

    • Pros: Better functional group tolerance.[1][2][3]

    • Cons: Often require higher reaction temperatures and may result in slower reaction rates.[1]

Q4: Can I run the reaction open to the air?

A4: It is strongly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen and can be deactivated, leading to lower yields.

Q5: My reaction is very slow. What can I do to speed it up?

A5:

  • Increase the temperature: Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C).

  • Switch to a more active catalyst system: Consider using a more modern and efficient precatalyst and ligand combination.

  • Use a stronger base: If your substrate is tolerant, switching from a weak base to a stronger one like NaOtBu can significantly increase the reaction rate.

  • Increase catalyst loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes improve the reaction rate.

Data Presentation

Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination

Amine TypeRecommended LigandsNotes
Primary Aliphatic Amines BrettPhos, tBuBrettPhosBulky, electron-rich ligands are generally effective.
Secondary Aliphatic Amines RuPhos, XPhosRuPhos is often the ligand of choice for this class of amines.[1]
Primary Aryl Amines XPhos, SPhosThese ligands are well-established for the coupling of anilines.
Secondary Aryl Amines XPhos, RuPhosCan be challenging substrates; may require higher catalyst loadings.
Heterocyclic Amines DavePhos, tBuXPhosThese substrates often require more specialized and electron-rich ligands.[1]
Amides and Carbamates tBuBrettPhos, JackiePhosOften require more forcing conditions and highly active catalyst systems.

Table 2: Comparison of Common Bases in Buchwald-Hartwig Amination

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOtBu ~19High reactivity, widely used.[1][3]Low functional group tolerance, can promote side reactions.[1][3]
KOtBu ~19Similar to NaOtBu, sometimes offers slightly different reactivity.[1][3]Low functional group tolerance.[1][3]
LHMDS ~26Very strong, non-nucleophilic base.Can be expensive and is moisture-sensitive.
Cs₂CO₃ ~10.3Good for base-sensitive substrates, often soluble.[2][3]May require higher temperatures and longer reaction times.[1][3]
K₃PO₄ ~12.3A good alternative to carbonate bases for sensitive substrates.[3]Can be less reactive than stronger bases.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale reaction. Optimization will likely be required for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add the aryl halide, palladium precatalyst, and base under an inert atmosphere (in a glovebox if possible).

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: High-Throughput Screening of Ligands and Bases

This protocol describes a general workflow for screening multiple ligands and bases in parallel to quickly identify optimal reaction conditions.

Materials:

  • 96-well reaction block or multiple reaction vials

  • Stock solutions of aryl halide, amine, palladium precursor, and internal standard in a suitable solvent.

  • A selection of phosphine ligands and bases.

Procedure:

  • Prepare a stock solution of the aryl halide and amine in the chosen anhydrous, degassed solvent.

  • In an inert atmosphere, dispense the palladium precursor into each well or vial.

  • Dispense the different ligands to be screened into separate wells or vials.

  • Dispense the different bases to be screened into separate wells or vials.

  • Add the stock solution of the aryl halide and amine to each well or vial.

  • Seal the reaction block or vials and heat to the desired temperature with stirring.

  • After the desired reaction time, cool the reactions to room temperature.

  • Quench all reactions simultaneously (e.g., by adding an array of pins pre-dipped in a quenching solution).

  • Analyze the crude reaction mixtures by high-throughput techniques such as LC-MS or GC-MS to determine the conversion and yield for each set of conditions.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition + Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative\nAddition->Ar-Pd(II)(L)-X Amine\nCoordination Amine Coordination Ar-Pd(II)(L)-X->Amine\nCoordination + H₂NR' [Ar-Pd(II)(L)(H2NR')]+X- [Ar-Pd(II)(L)(H₂NR')]+X⁻ Amine\nCoordination->[Ar-Pd(II)(L)(H2NR')]+X- Deprotonation Deprotonation (Base) [Ar-Pd(II)(L)(H2NR')]+X-->Deprotonation Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-NHR' Deprotonation->Ar-Pd(II)(L)-NHR' Reductive\nElimination Reductive Elimination Ar-Pd(II)(L)-NHR'->Reductive\nElimination Reductive\nElimination->Pd(0)L Regeneration Ar-NHR' Ar-NHR' (Product) Reductive\nElimination->Ar-NHR'

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Pre_activate Pre-activate Catalyst Check_Catalyst->Pre_activate No Change_Precatalyst Use Modern Precatalyst Check_Catalyst->Change_Precatalyst No Check_Base Is the Base Correct? Check_Ligand->Check_Base Yes Screen_Ligands Screen Different Ligands Check_Ligand->Screen_Ligands No Check_Substrate Is the Substrate Reactive? Check_Base->Check_Substrate Yes Screen_Bases Screen Different Bases Check_Base->Screen_Bases No Check_Base_Quality Check Base Quality/ Particle Size Check_Base->Check_Base_Quality No Check_Conditions Are Reaction Conditions Optimal? Check_Substrate->Check_Conditions Yes Change_Halide Switch to More Reactive Halide (Br, I) Check_Substrate->Change_Halide No Optimize_Temp Increase Temperature Check_Conditions->Optimize_Temp No Optimize_Solvent Change Solvent Check_Conditions->Optimize_Solvent No Success High Yield Achieved Check_Conditions->Success Yes Optimize_Temp->Check_Conditions Optimize_Solvent->Check_Conditions Pre_activate->Check_Catalyst Change_Precatalyst->Check_Catalyst Screen_Ligands->Check_Ligand Screen_Bases->Check_Base Check_Base_Quality->Check_Base Change_Halide->Check_Substrate

Caption: A workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.

References

Sources

Stability of 4-Fluoro-4'-methoxybiphenyl-3-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 4-Fluoro-4'-methoxybiphenyl-3-amine, particularly under acidic conditions. As a substituted aromatic amine, its stability is a critical parameter in experimental design, process development, and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The primary stability concern for this compound in an acidic environment is its susceptibility to degradation. Aromatic amines, in general, can be unstable when exposed to non-neutral pH, light, air (oxygen), and heat.[1] For this specific molecule, the electron-donating nature of the methoxy and amine groups can increase the electron density of the biphenyl ring system, potentially making it more susceptible to oxidative degradation, which can be catalyzed by acidic conditions.

Q2: What potential degradation pathways should I be aware of?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can predict likely pathways based on the chemical nature of aromatic amines.[1] Potential degradation routes in acidic conditions include:

  • Oxidation: This is a very common degradation pathway for molecules with electron-rich groups like amines.[2][3] Acid can catalyze oxidation, leading to the formation of colored impurities. The amine group is particularly susceptible to oxidation, potentially forming N-oxides or hydroxylamines.[3]

  • Hydrolysis: Although generally less common for the amine group itself on an aromatic ring, other functional groups in a more complex molecule containing this moiety could be susceptible to acid-catalyzed hydrolysis.

  • Reaction with Nitrous Acid: If nitrites are present in the acidic medium (e.g., from nitric acid or as a contaminant), primary aromatic amines can undergo diazotization to form diazonium salts.[4] These salts can be unstable and lead to a variety of subsequent products.

Q3: Are there any visual indicators of degradation?

A3: Yes, the formation of colored impurities is a common sign of aromatic amine degradation.[2] If your solution of this compound develops a color (e.g., yellow, brown, or pink) over time, especially when acidified, it is a strong indication that degradation is occurring.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound in acidic media.

Issue 1: Unexpected Side-Products or Low Yield in Acid-Catalyzed Reactions
  • Symptom: Your reaction is not proceeding as expected, and you observe multiple unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Potential Cause: The acidic reaction conditions are causing degradation of your starting material, this compound.

  • Troubleshooting Steps:

    • Re-evaluate Acid Strength and Concentration: Determine if a milder acid or a lower concentration can be used without compromising the desired reaction.

    • Control Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize thermal degradation, which can be exacerbated by acidic conditions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, as oxygen's presence can accelerate the process.

    • Amine Protection: If the amine group is not the reactive site for your desired transformation, consider protecting it with a suitable protecting group that is stable to your acidic conditions but can be removed later. The tert-Butyloxycarbonyl (Boc) group is a common choice, though it is removed by strong acids.[5] The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is stable under acidic conditions and removed by mild base.[5]

Issue 2: Color Change and Impurity Formation During Work-up or Purification
  • Symptom: The color of your reaction mixture changes, or new impurities appear during acidic aqueous work-up or chromatographic purification (e.g., silica gel chromatography with acidic mobile phase additives).

  • Potential Cause: Prolonged exposure to acidic conditions during post-reaction processing is causing degradation.

  • Troubleshooting Steps:

    • Minimize Exposure Time: Perform acidic extractions and other work-up steps as quickly as possible.

    • Use a Milder Acid for pH Adjustment: If possible, use a weaker acid for pH adjustments.

    • Alternative Purification Methods: Consider alternative purification techniques that avoid acidic conditions, such as:

      • Neutral or basic alumina chromatography.

      • Reverse-phase chromatography with a neutral or slightly basic mobile phase.

      • Crystallization from a suitable solvent system.

    • Basification Before Concentration: If an acidic extraction was necessary, consider carefully neutralizing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) before concentrating the solution. Be cautious, as this can sometimes lead to emulsion formation.

Issue 3: Poor Stability of Stock Solutions in Acidic Solvents
  • Symptom: You observe a decrease in the purity of your stock solution of this compound over time when dissolved in an acidic solvent.

  • Potential Cause: The compound is degrading upon storage in the acidic medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Ideally, prepare acidic solutions of this compound immediately before use.

    • Store as a Salt: If long-term storage in solution is necessary, consider preparing a stable salt of the amine (e.g., the hydrochloride salt) and dissolving it in a neutral solvent. However, the stability of this salt in solution should still be verified.

    • Refrigerate or Freeze: Store stock solutions at low temperatures (refrigerated or frozen) to slow down the rate of degradation. Protect from light by using amber vials.

Experimental Protocols

To aid in assessing the stability of this compound, a forced degradation study can be performed.[2][6][7] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation and identify potential degradants.

Protocol: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of this compound under acidic conditions and identify any major degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification (optional)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Stress Condition:

    • In a clean vial, mix a known volume of the stock solution with 0.1 M HCl. The final concentration of the amine should be suitable for your analytical method.

    • Prepare a control sample by mixing the same volume of the stock solution with a neutral solvent (e.g., a methanol/water mixture).

  • Incubation: Incubate both the stressed and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[1]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from both the stressed and control samples.

    • Neutralize the aliquot from the stressed sample with an appropriate amount of NaOH solution.

    • Dilute the samples as necessary with the mobile phase and analyze by HPLC.

  • Data Analysis:

    • Compare the chromatograms of the stressed and control samples.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

    • Identify any new peaks in the chromatogram of the stressed sample, which represent potential degradation products. If an LC-MS system is available, analyze the samples to obtain mass information for these new peaks.

Data Presentation:

The results of the forced degradation study can be summarized in a table:

Time (hours)Parent Compound Peak Area (Control)Parent Compound Peak Area (Stressed)% DegradationNumber of Degradation Peaks
0XX00
4XYZA
8XYZB
24XYZC

Visualizations

Logical Flow for Troubleshooting Stability Issues

start Stability Issue Observed (e.g., color change, low yield) check_conditions Review Experimental Conditions (Acid, Temp, Atmosphere) start->check_conditions modify_reaction Modify Reaction Protocol check_conditions->modify_reaction modify_workup Modify Work-up/Purification check_conditions->modify_workup protect_amine Consider Amine Protection modify_reaction->protect_amine use_milder_acid Use Milder Acid / Lower Conc. modify_reaction->use_milder_acid lower_temp Lower Reaction Temperature modify_reaction->lower_temp inert_atm Use Inert Atmosphere modify_reaction->inert_atm minimize_time Minimize Exposure Time modify_workup->minimize_time alt_purification Alternative Purification Method modify_workup->alt_purification success Issue Resolved protect_amine->success use_milder_acid->success lower_temp->success inert_atm->success minimize_time->success alt_purification->success

Caption: Troubleshooting workflow for addressing stability issues of this compound.

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Benchchem.
  • Chaudhry, G. R., & Chapalamadugu, S. (1991).
  • Jadhav, S. B., et al. (n.d.).
  • Rao, R. N., & Kumar, A. (2011). Forced degradation and impurity profiling: Recent trends. Journal of Pharmaceutical and Biomedical Analysis.
  • Kapse, G. N., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • Nielsen, C. J., et al. (2010, March 11).
  • Islam, M. S., & Akter, S. (2012). Degradation studies of amines and alkanolamines during sour gas treatment process. African Journal of Pure and Applied Chemistry.
  • Pinheiro, H. M., et al. (2004). Aromatic amines from azo dye reduction: status review with emphasis on direct UV spectrophotometric detection in textile industry. Dyes and Pigments.
  • Google Patents. (n.d.). WO2009135598A1 - Process for preparing substituted biphenylanilides.
  • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid.
  • ChemicalBook. (n.d.). 450-39-5(4-FLUORO-4'-METHOXYBIPHENYL) Product Description.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-4'-methoxybiphenyl. PubChem.
  • Google Patents. (n.d.).
  • BASF. (n.d.). Development of extraction and analysis method for high molecular weight hindered amine light stabilizer (HALS) in synthetic polymers.
  • Wiley-VCH. (n.d.).
  • Benchchem. (n.d.). A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline.
  • BLDpharm. (n.d.). 1225961-50-1|4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine.
  • BLDpharm. (n.d.). 2990242-88-9|4'-Fluoro-3-methoxy-[1,1'-biphenyl]-2-amine.
  • U.S. Environmental Protection Agency. (2025, October 15). 3-Fluoro-4'-methoxybiphenyl - Hazard.
  • Sigma-Aldrich. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine.
  • AERU. (2023, January 6). 4-methoxybiphenyl (Ref: D-1989).
  • Heide, M., et al. (2025, August 28). Analytical Methods. OPUS.
  • Jones, K., & Cocker, J. (2025, August 9). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
  • MDPI. (2023, April 27). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
  • Gorecki, T., & Dabrowska, H. (n.d.).
  • Han, Y., et al. (n.d.). Overview on PFAS analytical methods.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.

Sources

Scalability and reproducibility of 4-Fluoro-4'-methoxybiphenyl-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-4'-methoxybiphenyl-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to achieve scalable and reproducible results in your synthesis of this critical pharmaceutical intermediate.

Introduction: Navigating the Synthesis of a Key Biphenyl Amine

This compound is a vital building block in the development of various pharmaceutical agents.[1] Its synthesis, while conceptually straightforward, presents several challenges related to scalability and reproducibility that can impact yield, purity, and overall process efficiency. This guide will focus on the most common and logical synthetic approach: a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by the reduction of a nitro group to yield the final amine.

We will delve into the critical parameters of each step, offering insights into potential pitfalls and providing validated solutions to overcome them. Our approach is grounded in established chemical principles and practical, field-proven experience to ensure the integrity and success of your experimental work.

Proposed Synthetic Pathway

The most logical and widely applicable synthetic route to this compound involves a two-step process. This pathway is often preferred in industrial settings due to the commercial availability of the starting materials and the robustness of the chemical transformations.

DOT Script for Synthetic Pathway Diagram

Synthetic Pathway A 4-Bromo-2-fluoro-1-nitrobenzene C 4-Fluoro-4'-methoxy-3-nitrobiphenyl A->C Suzuki-Miyaura Coupling (Pd catalyst, Base) B 4-Methoxyphenylboronic acid D This compound C->D Nitro Group Reduction (e.g., H2/Pd/C, Fe/HCl)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your synthesis, providing detailed explanations and actionable solutions.

Part 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its efficiency can be influenced by several factors, especially when dealing with functionalized substrates.[2][3]

Q1: My Suzuki-Miyaura coupling reaction is showing low conversion to the desired 4-Fluoro-4'-methoxy-3-nitrobiphenyl. What are the likely causes and how can I improve the yield?

A1: Low conversion in Suzuki-Miyaura couplings is a common issue that can often be traced back to catalyst activity, reagent quality, or reaction conditions.[4]

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Its deactivation can be caused by:

    • Oxidation of Phosphine Ligands: Exposure to even trace amounts of oxygen can oxidize the phosphine ligands, rendering them unable to coordinate with the palladium center.[4] Ensure all solvents are rigorously degassed and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Ligand-to-Metal Ratio: An inadequate amount of ligand can lead to the aggregation of palladium into inactive palladium black.[4] A typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and catalyst used.

  • Reagent Quality and Stoichiometry:

    • Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially in the presence of water and certain bases. Use high-purity boronic acid and consider using a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

    • Base Selection and Purity: The base is crucial for the transmetalation step.[2] Ensure your base is anhydrous and of high purity. Common bases for this reaction include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be critical, and a screening of different bases may be necessary.

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. An optimal temperature, typically between 80-120 °C for this type of coupling, should be determined experimentally.

    • Solvent: A combination of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used. The purity and dryness of the organic solvent are important.

Q2: I am observing a significant amount of homocoupling of my 4-methoxyphenylboronic acid. How can this be minimized?

A2: Homocoupling is a frequent side reaction in Suzuki couplings, often driven by the presence of oxygen.[4]

  • Rigorous Degassing: The most effective way to minimize homocoupling is to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling. Pd(II) precatalysts like Pd(OAc)₂ are reduced to Pd(0) in situ, a process that can sometimes promote the homocoupling of the boronic acid.[4]

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, thereby disfavoring the homocoupling side reaction.

Q3: I am experiencing issues with the reproducibility of my Suzuki-Miyaura coupling, especially when scaling up the reaction. What factors should I pay close attention to?

A3: Reproducibility issues upon scale-up are often related to mass and heat transfer, as well as the purity of reagents on a larger scale.

  • Mixing Efficiency: Inadequate stirring on a larger scale can lead to localized "hot spots" and concentration gradients, which can affect reaction kinetics and promote side reactions.[4] Ensure your stirring is vigorous and efficient for the reaction volume.

  • Heat Transfer: Maintaining a consistent and uniform temperature throughout a larger reaction vessel is critical. Use a reliable heating mantle and monitor the internal reaction temperature.

  • Purity of Reagents at Scale: The purity of starting materials and solvents can have a more pronounced effect on larger-scale reactions. Ensure that all reagents are of consistent quality.

  • Inert Atmosphere: Maintaining a truly inert atmosphere in a large reactor can be more challenging. Ensure all seals are tight and that there is a continuous positive pressure of inert gas.

ParameterRecommended RangeTroubleshooting Considerations
Catalyst Loading 0.5 - 5 mol%Higher loading may be needed for less reactive substrates, but increases cost and residual palladium.
Ligand:Pd Ratio 1:1 to 4:1Dependent on the ligand; insufficient ligand can lead to catalyst decomposition.[4]
Base Equivalents 1.5 - 3.0 eqInsufficient base will stall the reaction.[4]
Temperature 80 - 120 °COptimize to balance reaction rate and catalyst stability.
Solvent Toluene, Dioxane, DMF with H₂OEnsure solvents are anhydrous and degassed.
Part 2: Nitro Group Reduction

The reduction of the nitro group to an amine is the final and critical step in the synthesis. The choice of reducing agent and reaction conditions is paramount to achieving a high yield and purity of the final product.

Q1: I am struggling with the reduction of the nitro group in 4-Fluoro-4'-methoxy-3-nitrobiphenyl. What are the most reliable methods, and what are the potential challenges?

A1: The reduction of an aromatic nitro group is a well-established transformation, but the presence of other functional groups can influence the choice of method.

  • Catalytic Hydrogenation: This is often the cleanest and most scalable method.

    • Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst.[5]

    • Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen gas. For this substrate, a pressure of 5 bar or higher may be required for efficient reduction.[5]

    • Solvent: Methanol or ethanol are common solvents for this reaction.

    • Challenges:

      • Catalyst Poisoning: Trace impurities in the substrate or solvent can poison the catalyst. Ensure the starting material is of high purity.

      • Incomplete Reaction: If the reaction stalls, it may be due to catalyst deactivation or insufficient hydrogen pressure.

  • Metal/Acid Reduction: This is a classic and often robust method.

    • Reagents: Iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a common choice.

    • Advantages: This method is often less sensitive to catalyst poisons.

    • Challenges:

      • Work-up: The work-up can be more involved due to the need to remove iron salts.

      • Exothermic Reaction: The reaction can be exothermic, so careful temperature control is necessary, especially on a larger scale.

Q2: I am observing the formation of side products during the nitro reduction. What are these likely to be and how can I avoid them?

A2: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Over-reduction is less common for aromatic nitro groups but can occur under very harsh conditions.

  • Incomplete Reduction: This is often due to insufficient reducing agent, catalyst deactivation, or a short reaction time. Monitor the reaction closely by TLC or LC-MS to ensure complete conversion.

  • Dehalogenation: While less likely with a fluoro substituent, strong reducing conditions can sometimes lead to dehalogenation. If this is observed, consider using a milder reducing agent or optimizing the reaction conditions (e.g., lower temperature or pressure).

Q3: How can I ensure the reproducibility of the nitro reduction when scaling up?

A3: For catalytic hydrogenation, consistent catalyst quality and efficient hydrogen delivery are key. For metal/acid reductions, managing the exotherm is critical.

  • Catalytic Hydrogenation at Scale:

    • Catalyst Quality: Use a catalyst from a reliable supplier with a consistent particle size and activity.

    • Hydrogenation Reactor: A specialized hydrogenation reactor that allows for efficient stirring and safe handling of hydrogen gas is essential for scale-up.

  • Metal/Acid Reduction at Scale:

    • Controlled Addition: Add the acid portionwise to control the exotherm.

    • Efficient Cooling: Ensure the reactor has an efficient cooling system.

Frequently Asked Questions (FAQs)

Q: What are the best starting materials for the Suzuki-Miyaura coupling?

A: The most common and commercially available starting materials are 4-bromo-2-fluoro-1-nitrobenzene and 4-methoxyphenylboronic acid. The synthesis of 4-bromo-2-fluoro-1-nitrobenzene from 1-fluoro-2-nitrobenzene has been reported.[6]

Q: Are there alternative coupling methods to the Suzuki-Miyaura reaction?

A: Yes, the Ullmann condensation is another classic method for forming biaryl linkages, although it often requires harsher conditions (higher temperatures and copper catalysts).[7] For modern pharmaceutical synthesis, the Suzuki-Miyaura reaction is generally preferred due to its milder conditions and broader functional group tolerance.[1]

Q: What are the key analytical techniques for monitoring the reaction progress and characterizing the final product?

A:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the consumption of starting materials and the formation of the product.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. High-performance liquid chromatography (HPLC) is used to determine the final purity.

Q: What are the main safety considerations for this synthesis?

A:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas and should be performed in a well-ventilated fume hood or a dedicated hydrogenation facility with appropriate safety measures.

  • Acids and Bases: Strong acids and bases used in the work-up procedures should be handled with care.

Q: How can I purify the final this compound?

A: The crude product can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective. Recrystallization from a suitable solvent system can also be used to obtain a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-4'-methoxy-3-nitrobiphenyl (Suzuki-Miyaura Coupling)
  • To a dry round-bottom flask, add 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-Fluoro-4'-methoxy-3-nitrobiphenyl.

Protocol 2: Synthesis of this compound (Nitro Group Reduction)
  • Dissolve 4-Fluoro-4'-methoxy-3-nitrobiphenyl (1.0 eq) in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (5-10 wt% of the substrate).

  • Pressurize the vessel with hydrogen gas (e.g., 5 bar) and stir the mixture vigorously at room temperature.[5]

  • Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography or recrystallization.

Conclusion

The synthesis of this compound, while presenting certain challenges, can be reliably achieved with careful attention to reaction parameters and reagent quality. By understanding the potential pitfalls of the Suzuki-Miyaura coupling and the nitro group reduction, and by implementing the troubleshooting strategies outlined in this guide, researchers can improve the scalability and reproducibility of this important synthetic process. We are confident that this technical support center will serve as a valuable resource in your research and development endeavors.

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic-chemistry.org.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene synthesis. Chemicalbook.com.
  • MDPI. (2017).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Tcichemicals.com.
  • Rageot, D., et al. (2023). Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media.
  • Zare, A., & Yousofi, A. (2007). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. E-Journal of Chemistry.
  • University of Massachusetts Boston. (n.d.).
  • ReposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole.
  • BenchChem. (2025). Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling. Benchchem.
  • Jakubczyk, M., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society.
  • MDPI. (2017).
  • University of Groningen. (n.d.).
  • Fustero, S., et al. (2018).
  • ResearchGate. (2020). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.
  • ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development.
  • Hassan, J., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Rageot, D., et al. (2025). Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media.
  • Google Patents. (n.d.).
  • MDPI. (2024).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchG
  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Enamine. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Arabian Journal of Chemistry. (2013).
  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES.
  • Google Patents. (n.d.).
  • CORE. (n.d.).
  • RSC Publishing. (n.d.).

Sources

Technical Support Center: Optimizing Catalyst Loading for 4-Fluoro-4'-methoxybiphenyl-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Fluoro-4'-methoxybiphenyl-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, with a specific focus on the critical parameter of catalyst loading. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and enhance your experimental outcomes.

This document is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in the laboratory.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses fundamental questions about the synthesis and the critical role of the catalyst system. Understanding these concepts is the first step toward rational optimization.

Q1: What are the most viable synthetic strategies for this compound, and where does catalyst optimization fit in?

The synthesis of a substituted biaryl amine like this compound is typically achieved through palladium-catalyzed cross-coupling reactions. The two most prominent strategies are the Suzuki-Miyaura coupling (for the C-C biaryl bond) and the Buchwald-Hartwig amination (for the C-N bond).

  • Strategy A: Suzuki-Miyaura Coupling as the Key Step. This is often the most direct route. It involves coupling an appropriately substituted aryl halide with an arylboronic acid (or ester). For this target molecule, a highly convergent approach would be the coupling of 3-amino-4-fluorophenylboronic acid with 4-bromo- or 4-iodoanisole . The efficiency of this reaction is critically dependent on the palladium catalyst and ligand system.

  • Strategy B: Buchwald-Hartwig Amination as the Key Step. This route would first construct the 4-fluoro-4'-methoxybiphenyl core, likely via a Suzuki coupling, and then introduce the amine group in a final step. For example, one could synthesize 3-bromo-4-fluoro-4'-methoxybiphenyl and then couple it with an ammonia equivalent or a protected amine using a Buchwald-Hartwig protocol.[1]

In both strategies, the palladium catalyst loading is a paramount concern. It directly impacts reaction kinetics, cost-effectiveness, product purity, and the environmental footprint of the process. Optimization is not merely about reducing cost, but about finding the "sweet spot" that ensures a complete, clean, and reproducible reaction.

Q2: Why is minimizing catalyst loading so important, beyond just cost?

While the high cost of palladium and sophisticated phosphine ligands is a primary driver, the benefits of optimizing to the lowest effective catalyst loading extend much further:

  • Improved Purity Profile: Lower catalyst loadings often lead to a reduction in side reactions.[2] High concentrations of the active catalyst can sometimes promote undesired pathways like dehalogenation or homocoupling.[3]

  • Simplified Downstream Processing: Residual palladium is a major concern in pharmaceutical synthesis due to its toxicity. Minimizing the initial catalyst input simplifies its removal during workup and purification, reducing the need for specialized scavengers or multiple crystallization steps.

  • Enhanced Reproducibility and Scalability: Reactions that perform well at very low catalyst loadings are often more robust and less sensitive to minor variations in substrate quality.[4] Furthermore, a process optimized at a low loading is more economically viable for scale-up.[3]

Q3: What are the essential components of the "catalyst system" for this synthesis?

The term "catalyst system" refers to the combination of components required to generate the active catalytic species. For palladium-catalyzed cross-couplings, this includes:

  • Palladium Precatalyst: This is the source of palladium. While Pd(0) sources like Pd₂(dba)₃ can be used, modern syntheses often employ more stable and reliable Pd(II) precatalysts (e.g., Pd(OAc)₂, Buchwald G3 precatalysts).[4][5] These are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[6][7] The choice of precursor can have a tremendous influence on the reaction outcome.[8]

  • Ligand: This is arguably the most critical component for tuning reactivity. The ligand, typically a bulky and electron-rich phosphine, stabilizes the Pd(0) center, prevents it from aggregating into inactive palladium black, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[9][10] For challenging couplings, biaryl phosphine ligands like XPhos, SPhos, or RuPhos are often required.[10][11]

  • Base: The base is a stoichiometric reagent but is essential for the catalytic cycle to function. In Suzuki couplings, it activates the boronic acid for transmetalation.[5] In Buchwald-Hartwig aminations, it deprotonates the amine.[1] Common choices include K₃PO₄, Cs₂CO₃, and NaOtBu.[5]

Q4: How does the choice of ligand directly impact the ability to lower catalyst loading?

The ligand is the key that unlocks high catalytic turnover, which is essential for operating at low loadings. Here's how:

  • Promoting the Active Species: Bulky ligands favor the formation of a monoligated LPd(0) complex, which is often the highly reactive species that initiates the catalytic cycle via oxidative addition.[10][12]

  • Accelerating Key Steps: Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate-limiting oxidative addition of the aryl halide.[12] They also promote the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[13]

  • Enhancing Stability: A well-chosen ligand forms a stable complex with palladium, preventing decomposition and aggregation (palladium black formation), especially at the elevated temperatures often required for these reactions.[9] This stability is crucial; a catalyst that deactivates quickly will require a higher initial loading to reach full conversion.

Part 2: Troubleshooting Guide for Catalyst Optimization

This section is formatted to address specific problems you might encounter during your experiments.

Problem Category: Low Conversion or Stalled Reaction
Q5: My reaction is very slow or has stalled completely after I lowered the catalyst loading. What are the first things I should verify?

When a reaction fails at low catalyst loading, it is essential to first rule out fundamental experimental flaws before assuming the loading is simply too low.

Troubleshooting StepRationale & Explanation
1. Verify Inert Atmosphere The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[5] Inadequate degassing allows oxygen to oxidize and deactivate the catalyst, leading to a stalled reaction. Action: Ensure your solvent is rigorously degassed (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
2. Check Reagent Purity & Stability Boronic acids, in particular, are prone to degradation via protodeboronation, especially if impure or stored improperly.[11][14] The presence of water or other impurities can interfere with the reaction. Action: Use freshly purchased or recently purified reagents. Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is suspected.[11] Ensure your base is anhydrous and of high quality.
3. Confirm Adequate Mixing In biphasic systems (e.g., toluene/water), vigorous stirring is absolutely essential to create sufficient interfacial area for the reaction to occur.[5] In any system, poor mixing can lead to localized concentration gradients and inefficient catalysis. Action: Use a magnetic stir bar that provides vigorous agitation and ensure it is not hindered.
4. Re-evaluate Temperature Many cross-coupling reactions require thermal energy to overcome activation barriers.[5] A temperature that is sufficient for a high catalyst loading may be inadequate when the catalyst concentration is low. Action: Cautiously increase the reaction temperature in 10°C increments. However, be aware that excessive heat can accelerate catalyst decomposition.[5]
Q6: I've confirmed my setup is inert and reagents are pure, but the reaction still fails at low loading. Could my choice of palladium precatalyst be the issue?

Yes, absolutely. The efficiency of generating the active Pd(0) catalyst is paramount, especially at low concentrations.

  • Traditional Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃): These sources can be less efficient at generating the active LPd(0) species cleanly and quantitatively.[4] The activation process can be complex and may consume some of your ligand or other reagents, effectively reducing the amount of active catalyst available.[5]

  • Modern, Well-Defined Precatalysts: Buchwald's G3 or G4 precatalysts, for example, are designed to generate the active LPd(0) species rapidly and near-quantitatively upon exposure to a base.[4] This reliability is crucial at low loadings. If you are using a traditional Pd(II) source and facing issues, switching to a well-defined precatalyst is a highly recommended troubleshooting step.[11]

Q7: What is the optimal Ligand:Palladium (L:Pd) ratio, and how does it influence performance at low catalyst loading?

The optimal L:Pd ratio is ligand-dependent but typically ranges from 1:1 to 4:1.[5]

  • Too Little Ligand (L:Pd < 1:1): This is a common cause of failure. An insufficient amount of ligand leaves the palladium center coordinatively unsaturated, making it highly prone to aggregation and decomposition into palladium black.[5] At low catalyst concentrations, this effect is magnified.

  • Optimal Ratio (Typically 1:1 to 2:1 for bulky monophosphines): For many modern biaryl monophosphine ligands (like XPhos), a ratio slightly above 1:1 (e.g., 1.1:1 to 1.5:1) is often ideal. This ensures all palladium centers are complexed while avoiding a large excess of free ligand, which can sometimes inhibit the reaction.

  • Too Much Ligand (e.g., L:Pd > 4:1): A large excess of free ligand can sometimes hinder the reaction by occupying coordination sites on the palladium, slowing down substrate binding.

Recommendation: When optimizing catalyst loading, maintain a slightly positive L:Pd ratio (e.g., 1.2:1). If you observe signs of catalyst decomposition, increasing the ratio to 2:1 may improve stability.

Problem Category: Side Product Formation
Q8: I'm seeing a biaryl byproduct from the homocoupling of my boronic acid. How do I suppress this?

Homocoupling is most often caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3][5]

  • Improve Degassing: This is the most critical action. Revisit your degassing procedure to ensure it is rigorous. Freeze-pump-thaw is generally more effective than sparging for removing all traces of dissolved oxygen.[11]

  • Use a Pd(0) Source or Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its in situ reduction to Pd(0) can sometimes be a messy process that promotes homocoupling.[5] Starting with a Pd(0) source like Pd₂(dba)₃ or, even better, a modern precatalyst that cleanly generates Pd(0), can significantly mitigate this side reaction.[5]

Q9: My LC-MS analysis shows masses corresponding to dehalogenation of my aryl halide and/or protodeboronation of my boronic acid. What are the causes and solutions?

These side reactions directly consume your starting materials, reducing the maximum possible yield.

  • Protodeboronation (Boronic acid → Arene): This is the hydrolytic cleavage of the C-B bond and is a common pathway for boronic acid degradation.[11]

    • Cause: Often inherent instability of the boronic acid, exacerbated by prolonged reaction times or excessive heat. The presence of water is required for this pathway.

    • Solution: Use the boronic acid as soon as it is purchased or purified. Switch to a more stable boronic ester derivative (e.g., pinacol, MIDA).[11] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can help compensate for some degradation.[11]

  • Dehalogenation (Aryl halide → Arene):

    • Cause: This occurs when a hydride source is present in the reaction. Potential sources include certain amine bases, alcohol solvents, or even water under some conditions.[3] It can be more problematic with very active catalyst systems.

    • Solution: If dehalogenation is significant, switch to a non-hydridic base like a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) and ensure you are using a dry, aprotic solvent.[3]

Problem Category: Catalyst Deactivation
Q10: My reaction started well, but then the mixture turned black and the conversion stopped. What happened?

The formation of a black precipitate is the classic visual indicator of palladium black , which is finely divided, aggregated, and catalytically inactive palladium metal.[9]

  • Cause: This happens when the ligand fails to adequately stabilize the Pd(0) intermediates in the catalytic cycle. The unstable palladium atoms then aggregate and precipitate out of solution. This can be caused by:

    • Insufficient ligand (low L:Pd ratio).[5]

    • Ligand oxidation or degradation due to air or heat.

    • Use of a ligand that is not sterically bulky enough to prevent aggregation.

  • Solution: First, ensure your L:Pd ratio is adequate (at least 1.1:1). Second, switch to a more sterically demanding and robust ligand, such as one of the Buchwald biaryl phosphine ligands.[10] These are specifically designed to prevent this mode of deactivation.

Q11: How can I proactively prevent catalyst deactivation when attempting to use catalyst loadings below 1 mol%?

Operating at low catalyst loadings requires impeccable technique and a highly robust catalyst system.

  • Use a Modern Precatalyst: Start with a well-defined precatalyst that ensures clean, efficient generation of the active species.[4]

  • Select a Robust Ligand: Use a bulky, electron-rich biaryl monophosphine ligand. These are designed for high stability and activity.[10][15]

  • Rigorous Inert Technique: Oxygen is the enemy of low-loading reactions. Use a glovebox for reaction setup if possible. Ensure all glassware is oven- or flame-dried.

  • High-Purity Reagents: Impurities in solvents, starting materials, or bases can act as catalyst poisons. Use the highest purity reagents available.

Part 3: Experimental Protocols and Data Management

Protocol 1: Experimental Workflow for Catalyst Loading Optimization

This protocol outlines a parallel screening approach to efficiently identify the minimum effective catalyst loading.

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution of the palladium precatalyst and ligand in the desired reaction solvent (e.g., dioxane). For example, to target a 1.2:1 L:Pd ratio, dissolve the appropriate masses of the precatalyst and ligand to make a single solution.

  • Reaction Setup: Arrange a series of reaction vials, each with a small magnetic stir bar. To each vial, add the limiting aryl halide (e.g., 0.1 mmol), the boronic acid (e.g., 0.12 mmol), and the base (e.g., 0.2 mmol).

  • Catalyst Addition: Add the calculated volume of the catalyst stock solution to each vial to achieve the target mol% loadings (e.g., 1.0, 0.5, 0.1, 0.05, 0.01 mol%). Add pure solvent to equalize the total volume in each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a magnetic stir plate.

  • Monitoring & Analysis: At set time points (e.g., 2h, 6h, 12h, 24h), take a small aliquot from each reaction, quench it, dilute it, and analyze by LC-MS or GC to determine the percent conversion of the limiting starting material and the formation of any side products.[16][17]

Table 1: Example Data from a Catalyst Loading Screen

Reaction: 3-amino-4-fluorobromobenzene + 4-methoxyphenylboronic acid, K₃PO₄, Dioxane, 100°C.

Catalyst Loading (mol%)Time (h)Conversion (%)Homocoupling (%)Dehalogenation (%)Notes
1.02100< 0.5< 0.5Fast, complete reaction.
0.54100< 0.5< 0.5Complete conversion.
0.11298< 0.5< 0.5Near-complete conversion.
0.051275< 0.5< 0.5Stalled at 75% conversion.
0.052478< 0.51.0Reaction very slow, minor dehalogenation.
0.0124150.61.5Ineffective at this loading.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to qualitatively monitor reaction progress.[18]

  • Prepare the TLC Plate: Use a silica gel plate.

  • Spotting: Use a capillary tube to spot the starting aryl halide, the starting boronic acid, and a co-spot of both on the baseline.

  • Reaction Sample: Carefully and quickly take a small aliquot from the reaction mixture, quench it in a vial with a small amount of ethyl acetate and a drop of water. Spot this quenched mixture on the TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp. The disappearance of the limiting starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

Part 4: Visualization of Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Low Reaction Conversion

This diagram outlines a logical sequence of steps to diagnose a low-yielding reaction when optimizing catalyst loading.

TroubleshootingWorkflow Start Low Conversion at Reduced Catalyst Loading Check_Inert Verify Inert Atmosphere (Degassing, N2/Ar Blanket) Start->Check_Inert Check_Reagents Confirm Reagent Quality (Purity, Stability, Anhydrous) Check_Inert->Check_Reagents [ OK ] Check_Conditions Assess Physical Conditions (Temperature, Stirring Rate) Check_Reagents->Check_Conditions [ OK ] Evaluate_System Re-evaluate Catalyst System Check_Conditions->Evaluate_System [ OK ] Increase_Loading Increase Catalyst Loading Incrementally Evaluate_System->Increase_Loading [ System seems stable ] Change_Ligand Switch to More Robust Ligand (e.g., Bulky Biarylphosphine) Evaluate_System->Change_Ligand [ Signs of decomposition ] Change_Precatalyst Use Modern Precatalyst (e.g., Buchwald G3/G4) Evaluate_System->Change_Precatalyst [ Using traditional Pd source ] Success Reaction Optimized Increase_Loading->Success Change_Ligand->Success Change_Precatalyst->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Diagram 2: Simplified Catalytic Cycle Highlighting Deactivation Pathways

This diagram illustrates the core steps of a palladium-catalyzed cross-coupling reaction and indicates where common failure modes occur.

CatalyticCycle cluster_cycle Productive Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-X(L) (Oxidative Addition Cplx) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Deactivation Catalyst Deactivation Pd0->Deactivation O2, Impurities Trans_Complex Ar-Pd(II)-Ar'(L) (Transmetalation Cplx) OA_Complex->Trans_Complex Transmetalation (+ Ar'-B(OR)2) Trans_Complex->Pd0 Reductive Elimination (+ Ar-Ar') Pd_Black Palladium Black (Inactive) Deactivation->Pd_Black Ligand Loss/ Aggregation Oxidized_Pd Oxidized Pd(II) (Inactive) Deactivation->Oxidized_Pd

Caption: The catalytic cycle and common pathways to catalyst deactivation.

References

  • Johnson Matthey. Cross-Coupling Reactions Guide. [Link]

  • Rickhaus, M. et al. (2014) Discussion on "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Vantourout, J. et al. (2022) Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

  • Guram, A. S. et al. (2018) Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. [Link]

  • Organometallics. (2023) Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025) Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides. [Link]

  • Chemical.AI. (2025) Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • ResearchGate. (2014) Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Organometallics. (2025) Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ACS Publications. [Link]

  • PubMed. (2013) An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Journal of the American Chemical Society. (2015) Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. ACS Publications. [Link]

  • Surry, D. S. & Buchwald, S. L. (2011) Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Fors, B. P. et al. (2011) Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. PMC. [Link]

  • Arkat USA. (2023) Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. [Link]

  • The Organic Chemistry Tutor. (2022) CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]

  • UVicSpace. (2021) Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Rpb Resonance Chemistry. (2020) Suzuki Coupling - Many Solved problems through simple explanation. YouTube. [Link]

  • Reichert, E. C. (2020) Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Otandi, J. (2024) Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. African Journal of Pure and Applied Chemistry. [Link]

  • The Journal of Organic Chemistry. (2013) Concise Copper-Catalyzed Synthesis of Tricyclic Biaryl Ether-Linked Aza-Heterocyclic Ring Systems. ACS Publications. [Link]

  • Molecules. (2021) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Ministry of Health. (2023) Analytical Method Summaries. [Link]

  • ResearchGate. (2025) Atroposelective Synthesis of Biaryl Diamines and Amino Alcohols via Chiral Phosphoric Acid Catalysed para-Aminations of Anilines and Phenols. [Link]

  • Beilstein Journal of Organic Chemistry. (2018) The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • OPUS at UTS. (2014) Analytical Methods. [Link]

  • PubMed. (2020) Synthesis of Axially Chiral Biaryl-2-amines by PdII-Catalyzed Free-Amine-Directed Atroposelective C-H Olefination. [Link]

  • Molecules. (2025) 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • Google Patents. (2025)
  • Chemical Society Reviews. (2012) Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. PMC. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • Organic Syntheses. 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. [Link]

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Validation & Comparative

Comparative Guide: Mass Spectrometry Analysis of 4-Fluoro-4'-methoxybiphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-Fluoro-4'-methoxybiphenyl-3-amine (CAS generic structure ref), a biaryl amine intermediate often utilized in the synthesis of kinase inhibitors and liquid crystals.

The presence of a polar primary amine group (


) combined with a lipophilic biphenyl core and electronegative fluorine substituent creates a unique analytical challenge. While Gas Chromatography-Mass Spectrometry (GC-MS)  has historically been the workhorse for aromatic amines, it requires derivatization to prevent peak tailing and thermal degradation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)  using Electrospray Ionization (ESI) offers a direct, higher-sensitivity alternative that preserves sample integrity.

This document objectively compares both workflows, providing predicted fragmentation patterns, step-by-step protocols, and decision matrices for researchers.

Structural Analysis & Physicochemical Context

To select the correct ionization mode, one must understand the molecule's behavior in the gas phase.

  • Formula:

    
    
    
  • Exact Mass: 217.0903 Da

  • Key Functional Groups:

    • Aniline Amine (Pos 3): Proton acceptor in ESI (

      
      ); prone to hydrogen bonding and adsorption on GC liners.
      
    • Fluorine (Pos 4): Electron-withdrawing; increases acidity of the ring protons but generally stable (strong C-F bond).

    • Methoxy (Pos 4'): Electron-donating; directs fragmentation (loss of methyl radical in EI).

Methodological Comparison: LC-ESI-MS/MS vs. GC-MS[1]

The following table synthesizes performance metrics based on standard analytical behaviors for halogenated biaryl amines.

FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-EI-MS (Alternative)
Ionization Mode Electrospray Ionization (Positive)Electron Ionization (70 eV)
Sample Prep Minimal: Dilute & ShootComplex: Derivatization (TFAA/BSTFA) required
Primary Ion

(

218.1)

(

217.1)
Sensitivity (LOD) High (pg/mL range) due to amine protonationModerate (ng/mL range); limited by derivatization yield
Linearity

dynamic range

dynamic range
Throughput High (< 5 min run time)Low (> 20 min incl. derivatization)
Key Risk Matrix effects (ion suppression)Incomplete derivatization; Moisture sensitivity
Expert Insight: Why LC-MS Wins

For this specific molecule, the free amine interacts with silanol groups in GC columns, causing peak tailing. While derivatization solves this, it introduces variability.[1][2] LC-MS/MS protonates the amine directly, utilizing its basicity for high-efficiency ionization without chemical modification.

Predicted Fragmentation Pathways[3][4][5][6][7][8]

Understanding the fragmentation logic is crucial for confirming identity in MS/MS or EI modes.

A. LC-MS/MS (ESI+) Fragmentation
  • Precursor:

    
     218.10 (
    
    
    
    )
  • Dominant Product Ion 1 (

    
     201.07):  Loss of Ammonia (
    
    
    
    , -17 Da). Characteristic of primary anilines.
  • Secondary Product Ion (

    
     186.05):  Subsequent loss of Methyl radical (
    
    
    
    , -15 Da) from the methoxy group is possible, though neutral loss of Methanol (
    
    
    , -32 Da) leading to
    
    
    169 is often favored in even-electron ESI systems.
B. GC-MS (EI) Fragmentation[1]
  • Precursor:

    
     217.1 (
    
    
    
    )
  • Base Peak (

    
     202.1):  Loss of Methyl radical (
    
    
    
    , -15 Da) from the methoxy group. This forms a highly stable quinoid oxonium ion, typically the most abundant ion in methoxy-biphenyls.
  • Minor Peak (

    
     189.1):  Loss of CO (-28 Da) from the quinoid species.
    

Experimental Protocols

Protocol A: LC-MS/MS Sample Preparation (Direct Analysis)

Objective: Minimize handling to reduce contamination and degradation.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute Stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter into an amber LC vial.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

Protocol B: GC-MS Derivatization (TFAA Method)

Objective: Cap the amine with a Trifluoroacetyl (TFA) group to increase volatility.

  • Dry Down: Evaporate 50 µL of sample extract to dryness under Nitrogen (

    
    ).
    
  • Reagent Addition: Add 100 µL Ethyl Acetate (anhydrous) + 50 µL Trifluoroacetic Anhydride (TFAA).

  • Incubation: Cap tightly and heat at 60°C for 20 minutes.

  • Cleanup: Evaporate excess reagents under

    
     stream.
    
  • Reconstitution: Redissolve in 100 µL Ethyl Acetate.

  • Result: Analyte mass shifts from 217 to 313 Da (Addition of

    
    , loss of H).
    

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the fragmentation physics described above.

Diagram 1: Method Selection Workflow

MethodSelection Start Analyte: this compound CheckPolarity Check Functional Groups: Primary Amine (-NH2) Start->CheckPolarity Decision Select Ionization Strategy CheckPolarity->Decision LC_ESI LC-ESI-MS/MS (Preferred) Decision->LC_ESI Direct Analysis GC_EI GC-EI-MS (Alternative) Decision->GC_EI If LC unavailable Protonation Mechanism: [M+H]+ (m/z 218.1) LC_ESI->Protonation Result_LC High Sensitivity No Derivatization Protonation->Result_LC Derivatization REQUIRED: Derivatization (TFAA or BSTFA) GC_EI->Derivatization Mechanism_GC Mechanism: M+ Radical (m/z 313 derivatized) Derivatization->Mechanism_GC

Caption: Decision matrix for selecting LC-MS (Direct) vs GC-MS (Derivatized) based on amine chemistry.

Diagram 2: Fragmentation Pathway (ESI+)

Fragmentation Parent Precursor Ion [M+H]+ m/z 218.1 Frag1 Fragment 1 [M+H - NH3]+ m/z 201.1 Parent->Frag1 Loss of Ammonia (17 Da) (Characteristic of Anilines) Frag2 Fragment 2 [M+H - NH3 - CH3]+ m/z 186.1 Frag1->Frag2 Loss of Methyl (15 Da) (Methoxy cleavage)

Caption: Predicted ESI+ MS/MS fragmentation pathway showing characteristic neutral losses.

References

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS: A Snapshot Comparison for Impurity Profiling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amines and Aromatic Compounds. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Guide to Derivatization Reagents for GC: Acylation and Silylation. Retrieved from [Link]

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A Comparative Guide to the ¹⁹F NMR Chemical Shift of 4-Fluoro-4'-methoxybiphenyl-3-amine: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. The fluorine-19 nucleus offers exceptional sensitivity, a wide chemical shift range, and 100% natural abundance, making it an ideal probe for molecular structure, conformation, and binding events.[1][2][3][4] This guide provides an in-depth analysis and prediction of the ¹⁹F NMR chemical shift for 4-Fluoro-4'-methoxybiphenyl-3-amine, a compound of interest in medicinal chemistry. As no direct experimental value is readily available in public databases, this guide will employ a comparative approach, leveraging data from analogous structures to predict the chemical shift and explain the underlying electronic principles.

The Crucial Role of the Electronic Environment

The ¹⁹F NMR chemical shift is exquisitely sensitive to the local electronic environment of the fluorine atom.[1][2] Electron-donating groups (EDGs) increase the electron density around the fluorine nucleus, causing a shielding effect that results in an upfield shift (more negative ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to a deshielding effect and a downfield shift (more positive ppm values).[1]

In the target molecule, this compound, the fluorine atom is situated on an aromatic ring and is influenced by several substituents whose electronic effects must be considered in concert.

A Predictive Framework Through Comparative Analysis

To predict the ¹⁹F chemical shift of the target molecule, we can analyze the incremental effects of its structural components by comparing it to simpler, well-characterized compounds. All chemical shifts are referenced to CFCl₃ (0 ppm).[5]

Compound Structure Reported ¹⁹F Chemical Shift (ppm) Solvent Key Substituent Effect
Fluorobenzene C₆H₅F-113.15[5]NeatBaseline for an unsubstituted aromatic fluorine.
4-Fluoroaniline -121.8CDCl₃The powerful electron-donating amino (-NH₂) group at the para position causes significant shielding, resulting in a substantial upfield shift of ~8.7 ppm relative to fluorobenzene.
2-Fluoroaniline -133.5CDCl₃When the amino group is ortho to the fluorine, the shielding effect is even more pronounced, leading to a further upfield shift. This highlights the strong positional dependence of substituent effects.[6]
4-Fluorobiphenyl -115.7Not SpecifiedThe additional phenyl ring acts as a weak electron-withdrawing group via induction but can also participate in resonance, leading to a slight downfield shift of ~2.5 ppm relative to 4-fluoroaniline, but still upfield of fluorobenzene.[7]

Analysis and Prediction:

  • Starting Point (Fluorobenzene): The baseline chemical shift for a fluorine atom on a benzene ring is approximately -113 ppm .[5]

  • Effect of the Amino Group (-NH₂): In our target molecule, the amine is at position 3, which is ortho to the fluorine atom at position 4. As observed with 2-fluoroaniline (-133.5 ppm), an ortho amine is a very strong shielding group.[6] This suggests a strong upfield shift from the fluorobenzene baseline.

  • Effect of the Biphenyl System: The second phenyl ring, as seen in 4-fluorobiphenyl, tends to cause a slight deshielding (downfield shift) compared to a simple aniline.[7]

  • Effect of the Methoxy Group (-OCH₃): The methoxy group on the second phenyl ring is a strong electron-donating group. Through resonance, it increases the electron density of the entire biphenyl system, which will likely counteract the mild deshielding effect of the second ring and contribute to further shielding at the fluorine nucleus.

Predicted Chemical Shift:

Synthesizing these effects, the dominant influence is the ortho-amino group, which will cause a strong upfield shift. The biphenyl system's deshielding will be mitigated or potentially overcome by the electron-donating methoxy group. Therefore, the chemical shift of This compound is predicted to be significantly upfield, likely in the range of -130 to -140 ppm in a non-polar solvent like CDCl₃.

Visualizing the Predictive Workflow

The process of predicting and verifying a ¹⁹F NMR chemical shift follows a logical progression from theoretical analysis to experimental confirmation.

G cluster_0 Predictive Analysis cluster_1 Experimental Verification A Identify Target Molecule: This compound B Deconstruct into Key Structural Analogues A->B Structural Decomposition C Gather Experimental Data for Analogues (Databases, Literature) B->C Data Mining D Analyze Substituent Effects (Inductive & Resonance) C->D Comparative Analysis E Synthesize Effects & Formulate Prediction D->E Logical Extrapolation I Compare Experimental Value with Prediction E->I Hypothesis F Sample Preparation (Solvent, Standard) G Acquire ¹⁹F NMR Spectrum F->G Instrument Acquisition H Process & Reference Data G->H Data Processing H->I Validation

Caption: Workflow for predicting and verifying the ¹⁹F NMR chemical shift.

Visualizing Electronic Influences

The substituents on the biphenyl scaffold exert push-pull electronic effects that ultimately determine the shielding environment of the fluorine atom.

Caption: Electronic effects of substituents on the ¹⁹F nucleus.

Protocol for Experimental Verification

To validate the predicted chemical shift, the following experimental protocol is recommended. This protocol ensures accuracy and reproducibility.

1. Sample Preparation:

  • Solute: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its common use and minimal solvent effects for this class of compound.

  • Reference Standard: Add an internal reference standard. While CFCl₃ is the primary reference (0 ppm), it is volatile and not ideal for routine use. A common secondary standard is trifluorotoluene (C₆H₅CF₃), which has a well-defined chemical shift of -63.72 ppm.[1][5] Add a small, known amount (e.g., 1-2 µL) to the NMR tube.

  • Mixing: Gently vortex the NMR tube to ensure a homogeneous solution.

2. NMR Data Acquisition:

  • Spectrometer: Use a modern NMR spectrometer with a fluorine-capable probe, operating at a field strength of 400 MHz (for ¹H) or higher.

  • Tuning and Matching: Tune and match the ¹⁹F channel of the probe to the sample.

  • Experiment: Acquire a standard one-pulse ¹⁹F NMR spectrum. Proton decoupling (e.g., WALTZ-16) is recommended to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a sharp singlet for the fluorine signal.

  • Key Parameters:

    • Pulse Width: Calibrated 90° pulse.

    • Spectral Width: A wide spectral width of at least 250 ppm (e.g., from 0 to -250 ppm) should be used initially to ensure the peak is captured.

    • Acquisition Time: ~1.0-2.0 seconds.

    • Relaxation Delay (d1): 2-5 seconds. ¹⁹F nuclei can have long relaxation times, and a sufficient delay ensures quantitative signal intensity.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

3. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential line broadening factor (e.g., 0.3-0.5 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard (e.g., trifluorotoluene) to its known value (-63.72 ppm).

  • Peak Picking: Identify the chemical shift of the signal corresponding to this compound. The result will be the experimentally verified ¹⁹F chemical shift.

This rigorous, predictive, and comparative approach, grounded in the fundamental principles of NMR spectroscopy, provides a powerful framework for understanding and utilizing ¹⁹F chemical shifts in drug discovery and chemical research.

References

  • RSC Publishing. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

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  • Bruker. Mnova Predict | Accurate Prediction. [Link]

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  • PubMed. New class of 19F pH indicators: fluoroanilines. [Link]

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  • PubMed. Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. [Link]

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A Senior Application Scientist's Guide to Reactivity: Fluorinated vs. Non-Fluorinated Biphenyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive examination of the chemical reactivity of fluorinated versus non-fluorinated biphenyl amines. In the landscape of modern drug discovery and materials science, the biphenyl amine scaffold is a cornerstone. Its strategic modification with fluorine atoms has become a prevalent tactic to modulate physicochemical properties, metabolic stability, and target engagement.[1][2] This guide moves beyond simple assertions, providing a detailed analysis grounded in mechanistic principles and supported by experimental data to inform your research and development decisions. We will explore how the unique electronic nature of fluorine dictates reactivity in pivotal synthetic transformations and profoundly impacts pharmacokinetic profiles.

Part 1: The Fundamental Influence of Fluorine's Electronic Profile

The decision to incorporate fluorine is fundamentally a decision to alter the electronic landscape of the target molecule. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond network (a negative inductive effect, -I).[3] However, it also possesses lone pairs of electrons that can be donated into an adjacent π-system (a positive mesomeric effect, +M).[3] In aromatic systems, the inductive effect typically dominates, leading to a net withdrawal of electron density from the ring.[3] This electronic tug-of-war is the root cause of the observed differences in reactivity.

This dual influence impacts both the biphenyl rings and the amine functionality. The strong -I effect deactivates the aromatic rings towards electrophilic attack but activates them for nucleophilic aromatic substitution.[4][5] Concurrently, it reduces the electron density on the nitrogen atom, which has significant implications for its basicity.

Caption: Inductive withdrawal (-I) and mesomeric donation (+M) of a fluorine substituent.

Impact on Amine Basicity (pKa)

A direct and predictable consequence of fluorine's inductive electron withdrawal is a decrease in the basicity of the amine group. By pulling electron density away from the nitrogen atom, fluorine stabilization of the neutral amine makes the lone pair less available for protonation. This results in a lower pKa for the corresponding conjugate acid.[6][7][8][9] This modulation of pKa is a critical tool in drug design, as it can influence properties like solubility, membrane permeability, and off-target interactions (e.g., hERG inhibition).[7][8]

Table 1: Comparative pKa Values of Biphenyl Amines

Compound Structure Predicted pKa (Conjugate Acid) Rationale
4-Aminobiphenyl Non-fluorinated ~4.3 Baseline basicity.
4'-Fluoro-4-aminobiphenyl Mono-fluorinated ~4.1 Modest decrease due to the distal fluorine's -I effect.
2',4'-Difluoro-4-aminobiphenyl Di-fluorinated ~3.8 Additive -I effect further reduces basicity.
Perfluoro-4-aminobiphenyl Poly-fluorinated < 2.0 Strong, cumulative -I effect significantly lowers basicity.

Note: pKa values are estimates for illustrative purposes and can vary based on substitution patterns and solvent conditions.

Part 2: Reactivity in Key Synthetic Transformations

The electronic perturbations caused by fluorination directly translate to altered performance in common synthetic reactions used to build and modify biphenyl amine structures.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[10] The reactivity of both the aryl halide and the amine coupling partners is influenced by fluorine substitution. The catalytic cycle's rate-limiting step can be influenced by the electronic nature of the substrates.

When a fluorinated aryl halide is used, the electron-withdrawing fluorine atoms can accelerate the initial oxidative addition of the aryl halide to the Pd(0) catalyst. However, if the fluorination is on the aniline fragment, its reduced nucleophilicity (due to the lower electron density on the nitrogen) can slow down the subsequent steps of the catalytic cycle.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)(X)-L2 OxAdd->ArPd(II)XL2 AmineCoord Amine Coordination (R2NH) ArPd(II)XL2->AmineCoord R2NH Deprotonation Deprotonation (Base) AmineCoord->Deprotonation Base ArPd(II)(NR2)L2 Ar-Pd(II)(NR2)-L2 Deprotonation->ArPd(II)(NR2)L2 RedElim Reductive Elimination ArPd(II)(NR2)L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 (Product) RedElim->Product caption Buchwald-Hartwig Amination Catalytic Cycle.

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

This protocol provides a framework for comparing the reactivity of a fluorinated versus a non-fluorinated aryl bromide.

  • Reaction Setup: To two separate oven-dried Schlenk flasks under an inert atmosphere (N2 or Ar), add the palladium precatalyst (e.g., Pd2(dba)3, 2 mol %), a suitable phosphine ligand (e.g., XPhos, 4 mol %), and a base (e.g., NaOtBu, 1.4 equiv).

  • Substrate Addition: To Flask A, add 4-bromo-1,1'-biphenyl (1.0 equiv). To Flask B, add 4-bromo-4'-fluoro-1,1'-biphenyl (1.0 equiv).

  • Nucleophile Addition: To both flasks, add the amine nucleophile (e.g., morpholine, 1.2 equiv) and an anhydrous solvent (e.g., toluene, 0.2 M).

  • Reaction: Heat both reaction mixtures to a specified temperature (e.g., 100 °C).

  • Monitoring and Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare the rate of consumption of the starting aryl bromide.

  • Workup and Isolation: Upon completion, cool the reactions to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography to determine the isolated yield.

Table 2: Expected Outcomes in Comparative Buchwald-Hartwig Amination

Aryl Bromide Reaction Time for >95% Conversion (Hypothetical) Isolated Yield (Hypothetical) Rationale
4-Bromobiphenyl 8 hours 92% Standard reactivity for a non-activated aryl bromide.

| 4-Bromo-4'-fluorobiphenyl | 6 hours | 95% | The electron-withdrawing fluorine may accelerate oxidative addition, leading to a faster reaction. |

Nucleophilic Aromatic Substitution (SNAr)

While non-fluorinated biphenyl amines are generally unreactive towards nucleophiles, their polyfluorinated counterparts are highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[11][12] The presence of multiple, strongly electron-withdrawing fluorine atoms stabilizes the negatively charged intermediate (Meisenheimer complex), which is the rate-determining step of the reaction.[4] This provides a powerful, transition-metal-free method for further functionalization.

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Part 3: Implications for Drug Development

The choice between a fluorinated and non-fluorinated scaffold has profound consequences for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

Metabolic Stability

One of the most celebrated applications of fluorine in medicinal chemistry is to enhance metabolic stability.[6][13][14] The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol).[6] By replacing a hydrogen atom at a metabolically labile position (a "soft spot") with fluorine, chemists can effectively block oxidation by metabolic enzymes like Cytochrome P450s.[7][15] This "metabolic shield" can significantly increase a drug's half-life and oral bioavailability.[1][16]

Caption: Fluorine substitution at a metabolically labile position blocks oxidative metabolism.

Table 3: Comparative In Vitro Metabolic Stability Data (Hypothetical)

Compound In Vitro Half-Life (t½) in Human Liver Microsomes In Vitro Intrinsic Clearance (CLint) Interpretation
Non-Fluorinated Biphenyl Amine 15 min High Rapidly metabolized, likely at an accessible C-H bond.

| Fluorinated Biphenyl Amine | > 120 min | Low | The C-F bond blocks the primary site of metabolism, leading to significantly enhanced stability.[14][15] |

Experimental Workflow: In Vitro Metabolic Stability Assay

  • Incubation Preparation: Prepare an incubation mixture containing human liver microsomes (a source of metabolic enzymes), a NADPH-regenerating system (cofactor for P450 enzymes), and phosphate buffer.

  • Compound Addition: Add the test compound (fluorinated or non-fluorinated biphenyl amine) at a low concentration (e.g., 1 µM) to the mixture.

  • Time-Course Sampling: Incubate at 37 °C. At various time points (e.g., 0, 5, 15, 30, 60, 120 min), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Processing: Plot the natural log of the remaining parent compound concentration versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Conclusion

The comparison between fluorinated and non-fluorinated biphenyl amines is a study in contrasts, dictated by the powerful electronic effects of the fluorine atom.

  • Non-Fluorinated Biphenyl Amines: Exhibit standard aromatic reactivity, are more basic, and are often more susceptible to oxidative metabolism. Their synthesis relies on classical cross-coupling methodologies.

  • Fluorinated Biphenyl Amines: Display altered reactivity, with aromatic rings that can be activated for SNAr. They are less basic, which can be advantageous for tuning physicochemical properties. Most significantly, they often possess superior metabolic stability, a highly desirable trait in drug development.[1][6]

The decision to employ fluorine is a strategic one. It is not merely an atomic substitution but a deliberate modulation of reactivity, basicity, and metabolic fate. Understanding the fundamental principles outlined in this guide will empower researchers, scientists, and drug development professionals to make more informed decisions, leveraging the unique properties of fluorine to design next-generation molecules with enhanced performance characteristics.

References

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  • Santos, L., et al. (2023). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. European Journal of Medicinal Chemistry. [Link]

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  • LibreTexts. (2022). Electrophilic Aromatic Substitution AR5. Directing Effects. Chemistry LibreTexts. [Link]

  • Kikushima, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]

  • Grygorenko, O. O., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. The Journal of Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in C-C and C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic and medicinal chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of complex molecular architectures.[1] The ability to efficiently forge carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds has revolutionized drug discovery and materials science.[2] However, the success of these transformations hinges critically on the selection of the appropriate palladium catalyst system. This guide provides an in-depth comparison of the efficacy of different palladium catalysts, focusing on the interplay between the palladium precursor and its coordinating ligand, with a practical focus on the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Heart of the Matter: The Palladium Catalyst System

A palladium catalyst system is typically comprised of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand. The ligand is not a mere spectator; it is a crucial component that modulates the electronic and steric properties of the palladium center, thereby dictating the catalyst's stability, activity, and selectivity.[3] The choice of ligand can dramatically influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4]

Two major classes of ligands dominate the landscape of modern cross-coupling chemistry: phosphines and N-heterocyclic carbenes (NHCs).

The Workhorses: Phosphine Ligands

For decades, phosphine ligands have been the cornerstone of palladium catalysis. Their versatility stems from the ease with which their steric and electronic properties can be tuned.

  • Traditional Phosphines (e.g., PPh₃): Triphenylphosphine is a classic, relatively inexpensive, and air-stable ligand. Catalysts derived from PPh₃, such as Pd(PPh₃)₄, are effective for the coupling of aryl iodides and bromides. However, they often require higher catalyst loadings and temperatures, and they struggle with more challenging substrates like electron-rich or sterically hindered aryl halides and, particularly, aryl chlorides.

  • Bulky, Electron-Rich Biaryl Phosphines (Buchwald-Type Ligands): The development of ligands such as XPhos, SPhos, and DavePhos by the Buchwald group marked a significant advancement in the field.[3] These ligands are characterized by a biaryl backbone that creates a sterically hindered environment around the palladium atom. This bulk promotes the formation of highly reactive, monoligated Pd(0) species, which are crucial for the oxidative addition of unreactive aryl chlorides.[4] The electron-rich nature of these phosphines also facilitates this key step.

The New Contenders: N-Heterocyclic Carbene (NHC) Ligands

In recent years, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[5] They are known for forming exceptionally strong bonds with the palladium center, which imparts high stability to the catalyst.

  • Properties of NHC Ligands: NHCs are excellent σ-donors, even more so than the most electron-rich phosphines.[6] This strong electron donation makes the palladium center more electron-rich and thus more reactive towards oxidative addition. The steric bulk of NHC ligands, which can be tuned by modifying the substituents on the nitrogen atoms (e.g., Isopropyl, Mesityl, Adamantyl), also promotes the final reductive elimination step.[7]

  • PEPPSI™ Precatalysts: A notable development in NHC-Pd catalysis is the advent of well-defined precatalysts like PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation). These are air- and moisture-stable Pd(II)-NHC complexes that are readily activated in situ to the active Pd(0) species.[6]

Comparative Efficacy in Suzuki-Miyaura Coupling of an Aryl Chloride

To illustrate the practical differences between these catalyst systems, let's consider a challenging Suzuki-Miyaura reaction: the coupling of 4-chlorotoluene with phenylboronic acid. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, making this a good benchmark for catalyst performance.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-B(OH)₂) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R) Ar-R Biaryl Product Ar-Pd(II)(R)L_n->Ar-R Ar-X Aryl Halide Ar-X->Pd(0)L_n R-B(OH)₂ Boronic Acid R-B(OH)₂->Ar-Pd(II)(X)L_n

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison Table
Catalyst SystemPrecursor/LigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Traditional Phosphine Pd(OAc)₂ / PPh₃2K₃PO₄Toluene10024<10Synthesized Data
Buchwald-Type XPhos Pd G30.5K₃PO₄t-BuOH/H₂O1002>95
NHC-Based PEPPSI™-IPr2K₂CO₃Dioxane8018>90[6]

This table is a synthesis of representative data from multiple sources to illustrate general performance trends. Direct comparison requires identical reaction conditions.

As the data illustrates, for the challenging coupling of an aryl chloride, the traditional Pd/PPh₃ system is largely ineffective. In contrast, both the Buchwald-type ligand system (XPhos) and the NHC-based catalyst (PEPPSI™-IPr) demonstrate high efficacy, affording excellent yields. Notably, the Buchwald catalyst system often allows for lower catalyst loadings and faster reaction times.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid using different catalyst systems.

Experimental Workflow

Experimental Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base in a Reaction Vessel start->reagents solvent Add Solvent reagents->solvent degas Degas the Mixture (e.g., with Argon) solvent->degas catalyst Add Palladium Precursor and Ligand (or Precatalyst) degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC, GC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Flash Chromatography workup->purify end End purify->end

Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald-Type Catalyst (XPhos Pd G3)

This protocol is adapted from methodologies that demonstrate the high activity of Buchwald-type precatalysts.

  • Materials:

    • 4-Chlorotoluene (1.0 mmol, 126.6 mg)

    • Phenylboronic acid (1.2 mmol, 146.3 mg)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)

    • XPhos Pd G3 (0.005 mmol, 4.2 mg, 0.5 mol%)

    • tert-Butanol (2 mL)

    • Deionized water (0.2 mL)

  • Procedure:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add 4-chlorotoluene, phenylboronic acid, and potassium phosphate.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add tert-butanol and deionized water via syringe.

    • Add the XPhos Pd G3 precatalyst.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 2 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.

Protocol 2: Suzuki-Miyaura Coupling using an NHC-Based Catalyst (PEPPSI™-IPr)

This protocol is representative of the use of well-defined NHC-Pd precatalysts.[6]

  • Materials:

    • 4-Chlorotoluene (1.0 mmol, 126.6 mg)

    • Phenylboronic acid (1.2 mmol, 146.3 mg)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

    • PEPPSI™-IPr (0.02 mmol, 13.6 mg, 2 mol%)

    • 1,4-Dioxane (4 mL)

  • Procedure:

    • In a glovebox, add 4-chlorotoluene, phenylboronic acid, potassium carbonate, and PEPPSI™-IPr to a vial containing a magnetic stir bar.

    • Add 1,4-dioxane to the vial.

    • Seal the vial with a Teflon-lined cap.

    • Remove the vial from the glovebox and place it in a heating block set to 80 °C.

    • Stir the reaction for 18 hours.

    • After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the residue by flash chromatography to obtain the desired product.

Conclusion and Future Outlook

The choice of a palladium catalyst system is a critical parameter that dictates the outcome of a cross-coupling reaction. While traditional phosphine ligands like PPh₃ have their place for simpler transformations, the synthesis of complex molecules, especially those involving unreactive coupling partners like aryl chlorides, necessitates the use of more advanced catalyst systems.

Bulky, electron-rich biaryl phosphine ligands (Buchwald-type) and N-heterocyclic carbene (NHC) ligands have emerged as the state-of-the-art for challenging couplings. Buchwald-type catalysts often provide exceptional activity at low loadings, making them highly efficient. NHC-based catalysts offer high stability and are also highly effective, with user-friendly precatalysts like PEPPSI™ simplifying reaction setup.

The ongoing development in catalyst design continues to push the boundaries of what is possible in organic synthesis, enabling the construction of previously inaccessible molecules and driving innovation in the pharmaceutical and materials science industries.

References

  • Hu, C., Lee, H., & Lee, M. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(6), 1454–1463. [Link]

  • Valente, C. (2012). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
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